AHR antagonist 5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C25H27Cl3FN7 |
|---|---|
Molecular Weight |
550.9 g/mol |
IUPAC Name |
(3R)-N-[2-(5-fluoro-3-pyridinyl)-8-propan-2-ylpyrazolo[1,5-a][1,3,5]triazin-4-yl]-2,3,4,9-tetrahydro-1H-carbazol-3-amine;trihydrochloride |
InChI |
InChI=1S/C25H24FN7.3ClH/c1-14(2)20-13-28-33-24(20)31-23(15-9-16(26)12-27-11-15)32-25(33)29-17-7-8-22-19(10-17)18-5-3-4-6-21(18)30-22;;;/h3-6,9,11-14,17,30H,7-8,10H2,1-2H3,(H,29,31,32);3*1H/t17-;;;/m1.../s1 |
InChI Key |
SRGGKFXUJGRKIJ-NMRXSTGRSA-N |
Isomeric SMILES |
CC(C)C1=C2N=C(N=C(N2N=C1)N[C@@H]3CCC4=C(C3)C5=CC=CC=C5N4)C6=CC(=CN=C6)F.Cl.Cl.Cl |
Canonical SMILES |
CC(C)C1=C2N=C(N=C(N2N=C1)NC3CCC4=C(C3)C5=CC=CC=C5N4)C6=CC(=CN=C6)F.Cl.Cl.Cl |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery of Aryl Hydrocarbon Receptor Antagonist 5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that has emerged as a significant target in drug discovery, particularly in the fields of oncology and immunology. Its role in mediating cellular responses to environmental toxins has been long established, but recent research has unveiled its involvement in a diverse array of physiological and pathological processes. The dysregulation of the AhR signaling pathway is implicated in various diseases, including cancer and inflammatory disorders. Consequently, the development of potent and selective AhR antagonists has become a key area of therapeutic investigation. This technical guide provides an in-depth overview of the discovery and preclinical characterization of a novel AhR antagonist, designated as Aryl hydrocarbon receptor antagonist 5 (AhR Antagonist 5), as detailed in patent WO2018195397.
Core Compound Details
Aryl hydrocarbon receptor antagonist 5, identified as example 39 in patent WO2018195397, is a potent and orally active antagonist of the AhR.[1] Its discovery represents a significant advancement in the development of targeted therapies aimed at modulating the AhR pathway.
Chemical Structure:
While the specific chemical structure of Aryl hydrocarbon receptor antagonist 5 is proprietary and detailed within the patent WO2018195397, it is described as an indole derivative.
CAS Number: 2247953-39-3[1]
Quantitative Data Summary
The preclinical data for Aryl hydrocarbon receptor antagonist 5 demonstrates its potent and selective antagonism of the AhR, with promising anti-tumor activity.
| Parameter | Value | Species/Cell Line | Assay Type | Reference |
| IC50 | < 0.5 µM | Not specified in publicly available data | AhR Antagonism Assay | [1] |
| In Vivo Efficacy | Significant tumor growth inhibition | Mouse model | Monotherapy | [1] |
| In Vivo Combination Therapy | Significantly inhibited tumor growth compared to anti-PD-1 alone | Mouse model | Combination with anti-PD-1 | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the canonical AhR signaling pathway and a general workflow for the discovery and characterization of AhR antagonists like Antagonist 5.
Caption: Canonical Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.
Caption: General Workflow for AhR Antagonist Discovery.
Experimental Protocols
While the specific, detailed protocols for the discovery of Aryl hydrocarbon receptor antagonist 5 are proprietary to the patent holder, this section outlines the general methodologies for key experiments typically employed in the characterization of AhR antagonists.
In Vitro AhR Antagonism Assay (Reporter Gene Assay)
Objective: To determine the potency of a test compound in antagonizing ligand-induced AhR activation.
Methodology:
-
Cell Culture: A suitable cell line (e.g., HepG2, MCF-7) stably transfected with a reporter plasmid containing a dioxin-responsive element (DRE) upstream of a reporter gene (e.g., luciferase) is used.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of the test antagonist (e.g., this compound) for a specified period (e.g., 1 hour).
-
Agonist Stimulation: A known AhR agonist (e.g., TCDD, β-naphthoflavone) is then added to the cells at a concentration known to elicit a sub-maximal or maximal response.
-
Incubation: The cells are incubated for a further period (e.g., 24 hours) to allow for reporter gene expression.
-
Lysis and Reporter Assay: The cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.
-
Data Analysis: The IC50 value, representing the concentration of the antagonist that inhibits 50% of the agonist-induced reporter activity, is calculated.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of an AhR antagonist in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Cell Implantation: A human cancer cell line known to express AhR is subcutaneously implanted into the flanks of the mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Groups: The mice are randomized into different treatment groups:
-
Vehicle control
-
AhR antagonist monotherapy (e.g., this compound administered orally at a specific dose and schedule)
-
Checkpoint inhibitor monotherapy (e.g., anti-PD-1 antibody)
-
Combination therapy (AhR antagonist and checkpoint inhibitor)
-
-
Treatment Administration: The treatments are administered for a defined period (e.g., 3 weeks).
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Data Analysis: Tumor growth curves are plotted for each group, and statistical analysis is performed to determine the significance of tumor growth inhibition.
Conclusion
The discovery of Aryl hydrocarbon receptor antagonist 5 represents a promising development in the field of AhR-targeted therapeutics. Its potent in vitro activity and significant in vivo anti-tumor efficacy, particularly in combination with immunotherapy, underscore its potential as a clinical candidate. Further investigation into its detailed mechanism of action, pharmacokinetic and pharmacodynamic properties, and safety profile will be crucial in advancing this compound towards clinical development. The methodologies and data presented in this guide provide a foundational understanding of the discovery and initial characterization of this novel AhR antagonist.
References
A Technical Guide to the Aryl Hydrocarbon Receptor (AHR) Antagonist Signaling Pathway
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The AHR as a Therapeutic Target
The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor belonging to the basic helix-loop-helix/Per-Arnt-Sim (bHLH/PAS) family of proteins.[][2] Initially identified for its role in mediating the toxic effects of environmental pollutants like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), the AHR is now recognized as a critical regulator of diverse physiological and pathophysiological processes.[2][3] It binds to a wide array of exogenous and endogenous ligands, including dietary compounds, tryptophan metabolites like kynurenine, and various synthetic molecules.[4]
Upon activation, AHR influences gene expression programs that control immune responses, cell cycle regulation, and xenobiotic metabolism. Dysregulation of the AHR signaling pathway has been implicated in multiple disease states, including cancer, autoimmune disorders, and inflammatory conditions. Consequently, the AHR has emerged as a significant drug target. AHR antagonists, which are molecules that inhibit the receptor's activity, represent a promising class of therapeutic agents for cancer immunotherapy and the treatment of inflammatory diseases by preventing the downstream effects of AHR activation.
The Canonical AHR Signaling Pathway (Agonist-Mediated)
To understand how AHR antagonists function, it is essential to first comprehend the canonical agonist-driven signaling cascade.
In its inactive state, the AHR resides in the cytoplasm, forming a protein complex with chaperones such as Heat Shock Protein 90 (HSP90), AHR-interacting protein (AIP or XAP2), and the co-chaperone p23. This complex maintains the AHR in a conformation ready for ligand binding while sequestering it in the cytoplasm.
The signaling pathway is activated as follows:
-
Ligand Binding: An agonist (e.g., TCDD, kynurenine) enters the cell and binds to the PAS-B domain of the AHR.
-
Conformational Change & Nuclear Translocation: Ligand binding induces a conformational change in the AHR, leading to the dissociation of the chaperone proteins. This exposes a Nuclear Localization Signal (NLS) on the AHR, prompting its translocation from the cytoplasm into the nucleus.
-
Heterodimerization: Inside the nucleus, the activated AHR dimerizes with the AHR Nuclear Translocator (ARNT), another bHLH/PAS protein.
-
DNA Binding & Gene Transcription: The AHR/ARNT heterodimer functions as a transcription factor, binding to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs) in the promoter regions of target genes.
-
Target Gene Expression: This binding recruits co-activators and initiates the transcription of a battery of genes, most notably cytochrome P450 enzymes like CYP1A1 and CYP1B1, which are involved in metabolizing the activating ligands.
Caption: Agonist-driven canonical AHR signaling pathway.
Mechanisms of AHR Antagonism
AHR antagonists disrupt the canonical pathway through several primary mechanisms, ultimately preventing the transcription of AHR target genes.
-
Competitive Binding: The most common mechanism involves the antagonist directly competing with agonist ligands for binding to the AHR's ligand-binding pocket (the PAS-B domain). By occupying this site, the antagonist prevents the agonist from binding and initiating the conformational changes necessary for activation. Many known antagonists, such as CH223191, function through this competitive inhibition.
-
Inhibition of Nuclear Translocation: Some antagonists, after binding to the AHR, do not induce the necessary conformational change for chaperone dissociation. As a result, the AHR remains sequestered in the cytoplasm and cannot translocate to the nucleus to perform its function as a transcription factor.
-
Prevention of AHR/ARNT Dimerization or DNA Binding: A less common but possible mechanism involves the antagonist allowing nuclear translocation but preventing the subsequent formation of the functional AHR/ARNT heterodimer or blocking the ability of this complex to bind to DRE sequences on the DNA. For example, the drug nilotinib has been identified as a noncompetitive allosteric antagonist that hinders the formation of the functional AHR-ARNT-DNA assembly.
-
Promotion of AHR Degradation: Certain antagonists may promote the degradation of the AHR protein, thereby reducing the total cellular receptor levels available for activation.
Caption: Key mechanisms of AHR pathway inhibition by antagonists.
Quantitative Data for Selected AHR Antagonists
The potency of AHR antagonists is typically quantified by their half-maximal inhibitory concentration (IC₅₀) in functional assays and their inhibitory constant (Ki) in binding assays. Lower values indicate higher potency.
| Compound Name | Chemical Class | IC₅₀ Value | Ki Value | Species | Notes |
| CH223191 | Flavone derivative | 1.15 µM (TCDD binding) | 12.2 µM | Human, Mouse | Widely used tool compound, pure antagonist. |
| GNF-351 | Purine derivative | 8.5 nM (Human), 116 nM (Mouse) | - | Human, Mouse | Potent antagonist, but lacks oral bioavailability. |
| StemRegenin 1 (SR1) | Purine derivative | 127 nM | 40 nM | Human | Selective human AHR antagonist. |
| CB7993113 | Flavone derivative | 0.33 µM (330 nM) | - | Human, Mouse | Blocks agonist-induced nuclear translocation. |
| KYN-101 | Pyrazolo[1,5-a]pyrimidine | 22 nM | - | Mouse | Orally bioavailable, shows in vivo tumor growth inhibition. |
| 3'-Methoxy-4'-nitroflavone (MNF) | Flavone | 2.27 nM | - | - | Potent flavonoid-based antagonist. |
Experimental Protocols for AHR Antagonist Characterization
A multi-step process involving biochemical and cell-based assays is required to identify and characterize novel AHR antagonists.
Experimental Workflow for Antagonist Discovery
The general workflow begins with high-throughput screening to identify potential hits, followed by secondary assays to confirm activity and mechanism, and finally in vivo studies to assess efficacy and pharmacological properties.
Caption: General experimental workflow for AHR antagonist discovery.
Protocol: Cell-Based Luciferase Reporter Gene Assay
This is the most common functional assay used to screen for AHR antagonists and determine their IC₅₀ values. It utilizes a cell line engineered to express the luciferase gene under the control of AHR-responsive DREs.
-
Objective: To measure the ability of a test compound to inhibit agonist-induced AHR-dependent gene expression.
-
Principle: In the presence of an AHR agonist, the AHR/ARNT complex binds to the DREs and drives luciferase expression. An antagonist will compete with the agonist, leading to a decrease in the luminescent signal.
-
Materials:
-
Human AHR reporter cell line (e.g., INDIGO Biosciences Cat. No. IB00701).
-
Cell culture medium and supplements.
-
96-well white, clear-bottom assay plates.
-
Test compounds (potential antagonists).
-
Reference AHR agonist (e.g., MeBIO, TCDD).
-
Luciferase detection reagent.
-
Plate-reading luminometer.
-
-
Procedure:
-
Cell Plating: Dispense 200 µL of the reporter cell suspension into the wells of a 96-well assay plate and pre-incubate for 4-6 hours.
-
Treatment Preparation: Prepare treatment media. For antagonist screening, this media should contain a constant, sub-maximal concentration (e.g., EC₈₀) of the reference agonist, along with serial dilutions of the test compound(s). Include controls for "no agonist" (background) and "agonist only" (maximum signal).
-
Dosing: After the pre-incubation, discard the culture media from the wells and add 200 µL/well of the prepared treatment media.
-
Incubation: Incubate the plate for 22-24 hours at 37°C in a humidified incubator.
-
Signal Detection: Discard the treatment media and add the luciferase detection reagent according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence (Relative Light Units, RLU) from each well using a luminometer.
-
Data Analysis: Normalize the data to the "agonist only" control. Plot the percent inhibition against the log of the antagonist concentration and use non-linear regression to calculate the IC₅₀ value.
-
Protocol: AHR Competitive Ligand Binding Assay
This assay is used to determine if a compound directly binds to the AHR and to quantify its binding affinity (Ki).
-
Objective: To measure the ability of a test compound to displace a high-affinity radiolabeled ligand from the AHR.
-
Principle: A constant concentration of a radiolabeled AHR ligand (e.g., [³H]TCDD) is incubated with a source of AHR protein (e.g., mouse liver cytosol) in the presence of varying concentrations of an unlabeled test compound. The amount of radioactivity bound to the receptor is measured. A potent competitor will displace the radioligand, resulting in a lower radioactive signal.
-
Materials:
-
Source of AHR protein (e.g., liver cytosol from C57BL/6 mice or purified recombinant AHR protein).
-
Radiolabeled AHR ligand (e.g., [³H]TCDD).
-
Unlabeled test compounds.
-
Assay buffer (e.g., MDEG buffer).
-
Method for separating bound from free ligand (e.g., hydroxylapatite adsorption, size-exclusion chromatography).
-
Scintillation counter.
-
-
Procedure:
-
Reaction Setup: In microcentrifuge tubes, combine the AHR protein source, assay buffer, and a fixed concentration of [³H]TCDD.
-
Competition: Add increasing concentrations of the unlabeled test compound to the tubes. Include controls for total binding (no competitor) and non-specific binding (a large excess of unlabeled agonist).
-
Incubation: Incubate the reactions to allow binding to reach equilibrium (e.g., overnight at 4°C).
-
Separation: Separate the receptor-bound radioligand from the free radioligand using an appropriate method.
-
Quantification: Quantify the amount of bound radioactivity in each sample using a scintillation counter.
-
Data Analysis: Subtract non-specific binding from all measurements. Plot the percentage of specific binding against the log of the competitor concentration. Use a suitable competition binding equation (e.g., Cheng-Prusoff equation) to calculate the Ki value from the IC₅₀ of the displacement curve.
-
Protocol: In Vivo Efficacy Studies
-
Objective: To determine if an AHR antagonist can inhibit agonist-induced AHR activity in a living organism.
-
Principle: An animal model is treated with an AHR agonist to induce a measurable biological response (e.g., CYP1A1 expression in the liver). The ability of a co-administered AHR antagonist to block this response is then quantified.
-
Materials:
-
Animal model (e.g., C57BL/6 mice or a DRE-lacZ reporter mouse model).
-
AHR agonist (e.g., TCDD, benzo[a]pyrene).
-
Test AHR antagonist.
-
Vehicle for compound administration (e.g., corn oil).
-
Equipment for tissue harvesting and analysis (e.g., qPCR for mRNA, Western blot or EROD assay for protein activity).
-
-
General Procedure:
-
Animal Acclimation: Acclimate animals to the housing conditions.
-
Dosing: Divide animals into groups: (1) Vehicle control, (2) Agonist only, (3) Antagonist only, (4) Agonist + Antagonist. Administer compounds via an appropriate route (e.g., oral gavage, intraperitoneal injection). The antagonist is often administered prior to the agonist.
-
Time Course: The time between dosing and sample collection is critical and should be based on the known pharmacokinetics of the agonist. For TCDD, induction can be seen as early as 8 hours.
-
Tissue Collection: At the designated time point, humanely euthanize the animals and harvest target tissues (e.g., liver, lung, spleen).
-
Endpoint Analysis: Process the tissues to measure AHR activation. Common endpoints include:
-
mRNA Expression: Quantify CYP1A1 mRNA levels using qPCR.
-
Protein Expression/Activity: Measure CYP1A1 protein levels by Western blot or its enzymatic activity using the ethoxyresorufin-O-deethylase (EROD) assay.
-
-
Data Analysis: Compare the level of the measured endpoint in the "Agonist + Antagonist" group to the "Agonist only" group to determine the percentage of inhibition and statistical significance.
-
Conclusion and Future Perspectives
AHR antagonists represent a highly promising and versatile class of compounds with significant therapeutic potential. By inhibiting the AHR signaling pathway, these molecules can modulate immune responses, curb inflammation, and potentially inhibit cancer cell proliferation and migration. The development of potent, selective, and orally bioavailable AHR antagonists is a key objective in modern drug discovery. Future research will focus on developing selective AHR modulators (SAhRMs) with tissue- and gene-specific activities, refining in vivo delivery methods, and further elucidating the complex, context-dependent roles of AHR in human health and disease. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued discovery and characterization of novel AHR antagonists for clinical development.
References
Endogenous Ligands for the Aryl Hydrocarbon Receptor (AHR) and Their Antagonism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor pivotal in regulating cellular responses to a wide array of environmental and endogenous signals. While initially characterized as a mediator of xenobiotic toxicity, the AHR is now recognized for its crucial roles in immune modulation, cell differentiation, and maintaining tissue homeostasis. This guide provides an in-depth exploration of endogenous AHR ligands, their mechanisms of action, and the emerging field of AHR antagonism.
Core Concepts: AHR Activation and Antagonism
The AHR resides in the cytoplasm in a complex with chaperone proteins. Upon ligand binding, the receptor translocates to the nucleus, dimerizes with the AHR Nuclear Translocator (ARNT), and binds to specific DNA sequences known as Dioxin Response Elements (DREs) in the promoter regions of target genes, thereby initiating their transcription. The most well-studied target genes are members of the Cytochrome P450 1A family (e.g., CYP1A1).
AHR antagonists interfere with this signaling cascade. They can act through various mechanisms, including competitive binding to the AHR without inducing the conformational changes necessary for activation, or by promoting a conformation that is inactive.
Endogenous AHR Ligands: An Overview
A diverse range of endogenous molecules have been identified as AHR ligands. These are primarily metabolites derived from the amino acid tryptophan and the breakdown of heme.
-
Tryptophan Metabolites: The metabolism of tryptophan through various pathways generates a rich source of AHR agonists.[1][2][3][4] These include:
-
6-Formylindolo[3,2-b]carbazole (FICZ): A high-affinity endogenous ligand formed through the photo-oxidation of tryptophan.[5] It is a potent activator of the AHR.
-
Kynurenine (Kyn): A key metabolite of the kynurenine pathway, which is the primary route of tryptophan degradation. Kynurenine and its downstream metabolite, kynurenic acid, are recognized as AHR agonists.
-
Indoles and Derivatives: The gut microbiota metabolizes tryptophan to produce various indoles, such as indole-3-acetic acid (IAA) and tryptamine, which can act as AHR ligands.
-
-
Heme Metabolites: The degradation of heme produces biliverdin and its subsequent product, bilirubin, both of which have been shown to bind to and activate the AHR.
-
Other Endogenous Molecules: Metabolites of arachidonic acid, such as lipoxin A4, and certain indigoids have also been reported to interact with the AHR.
Quantitative Data on Endogenous AHR Ligands and Antagonists
The following tables summarize the available quantitative data for the binding affinity and potency of various endogenous AHR agonists and the inhibitory potential of selected antagonists.
Table 1: Quantitative Data for Endogenous AHR Agonists
| Ligand | Ligand Class | Parameter | Value | Species/Cell Line | Reference |
| 6-Formylindolo[3,2-b]carbazole (FICZ) | Tryptophan Metabolite | Kd | 70 pM | Not Specified | |
| 6-Formylindolo[3,2-b]carbazole (FICZ) | Tryptophan Metabolite | EC50 (EROD) | 0.016 nM (3h) | Chicken Embryo Hepatocytes | |
| Kynurenine | Tryptophan Metabolite | - | - | - | |
| Indole Acetic Acid (IAA) | Tryptophan Metabolite | EC50 (AHR-DRE binding) | 0.2 - 0.5 mM | in vitro | |
| Tryptamine | Tryptophan Metabolite | EC50 (AHR-DRE binding) | 0.2 - 0.5 mM | in vitro | |
| Indirubin | Indigoid | EC50 (AHR activation) | 0.2 nM | Yeast Reporter System | |
| Indirubin | Indigoid | EC50 (DRE-luciferase) | 100 nM | Human Hepatoma Cells | |
| Bilirubin | Heme Metabolite | - | - | - | |
| Biliverdin | Heme Metabolite | - | - | - |
Table 2: Quantitative Data for Selected AHR Antagonists
| Antagonist | Compound Class | Parameter | Value | Assay | Reference |
| Resveratrol | Stilbenoid | - | Partial Agonist/Antagonist | CYP1A1/1A2 Induction | |
| PD98059 | Flavonoid (MEK Inhibitor) | - | Competitive Antagonist | TCDD Binding & CYP1A1 Induction | |
| CH-223191 | Synthetic | - | Selective Antagonist | TCDD-induced toxicity & CYP1A1 induction | |
| 3'-methoxy-4'-nitroflavone (MNF) | Flavonoid | IC50 | 2.27 nM | Not specified | |
| 5,7,-dimethoxyflavone (DMF) | Flavonoid | IC50 | 0.8 µM | Not specified | |
| 6,2',4'-trimethoxyflavone (TMF) | Flavonoid | IC50 | 1 µM | Not specified |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the core signaling pathways of AHR activation and antagonism, as well as standardized experimental workflows used to characterize these interactions.
Caption: AHR Activation Pathway by an Endogenous Ligand.
Caption: Mechanism of AHR Antagonism.
Caption: Reporter Gene Assay Workflow.
Detailed Experimental Protocols
AHR Reporter Gene Assay
This assay is used to quantify the activation or inhibition of AHR signaling by test compounds.
Principle: Cells are engineered to express a reporter gene (e.g., luciferase) under the control of a promoter containing DREs. AHR activation by a ligand leads to the expression of the reporter gene, and the resulting signal (e.g., luminescence) is proportional to the level of AHR activation.
Materials:
-
Hepatoma cell line (e.g., HepG2) stably transfected with a DRE-luciferase reporter plasmid.
-
Cell culture medium and supplements.
-
Test compounds (endogenous ligands, potential antagonists).
-
Positive control agonist (e.g., TCDD or FICZ).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Plating: Seed the reporter cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in the cell culture medium.
-
Treatment:
-
Agonist Assay: Replace the medium with the prepared dilutions of the test compounds.
-
Antagonist Assay: Pre-incubate the cells with serial dilutions of the test antagonist for a short period (e.g., 1 hour), followed by the addition of a fixed concentration of a known AHR agonist (e.g., EC80 of FICZ).
-
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Lysis and Luminescence Measurement:
-
Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Add the luciferase substrate to each well.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luminescence readings to a vehicle control.
-
For agonist assays, plot the normalized luminescence against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
For antagonist assays, plot the percentage of inhibition of the agonist response against the log of the antagonist concentration to determine the IC50 value.
-
Competitive Ligand Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled AHR ligand for binding to the receptor.
Principle: A constant concentration of a high-affinity radiolabeled AHR ligand (e.g., [³H]TCDD) is incubated with a source of AHR (e.g., cytosolic extract) in the presence of varying concentrations of a non-labeled test compound. The amount of radiolabeled ligand bound to the AHR is measured, and a decrease in binding indicates that the test compound is competing for the same binding site.
Materials:
-
Source of AHR (e.g., cytosolic fraction from rat liver or cultured cells).
-
Radiolabeled AHR ligand (e.g., [³H]TCDD).
-
Unlabeled test compounds.
-
Scintillation cocktail and vials.
-
Scintillation counter.
-
Hydroxyapatite (HAP) or other method to separate bound from free ligand.
Procedure:
-
Cytosol Preparation: Prepare a cytosolic fraction from the chosen tissue or cells by homogenization and ultracentrifugation.
-
Incubation: In a series of tubes, incubate the cytosolic preparation with a fixed concentration of [³H]TCDD and increasing concentrations of the unlabeled test compound. Include a control with no unlabeled competitor (total binding) and a control with a large excess of unlabeled TCDD (non-specific binding).
-
Separation of Bound and Free Ligand: After incubation (e.g., 2 hours at 4°C), separate the AHR-ligand complex from the free ligand using a method like HAP adsorption followed by washing.
-
Quantification: Elute the bound radiolabel from the HAP and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log of the competitor concentration.
-
Determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand.
-
The binding affinity (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
CYP1A1 Induction Assay (EROD Assay)
This assay measures the enzymatic activity of CYP1A1, a key AHR target gene, as a functional readout of AHR activation.
Principle: Cells are treated with a test compound, and the induction of CYP1A1 is measured by its ability to convert a substrate, 7-ethoxyresorufin, into a fluorescent product, resorufin. This is known as the ethoxyresorufin-O-deethylase (EROD) activity.
Materials:
-
Hepatoma cell line (e.g., H4IIE or HepG2).
-
Cell culture medium and supplements.
-
Test compounds.
-
7-Ethoxyresorufin.
-
Resorufin standard.
-
Fluorescence plate reader.
Procedure:
-
Cell Plating and Treatment: Seed the cells in a 96-well plate and treat them with serial dilutions of the test compounds for a specified period (e.g., 24-72 hours).
-
EROD Reaction:
-
Remove the treatment medium and add a reaction mixture containing 7-ethoxyresorufin to each well.
-
Incubate for a short period (e.g., 15-60 minutes) at 37°C.
-
-
Fluorescence Measurement: Stop the reaction and measure the fluorescence of the resorufin product using a fluorescence plate reader (excitation ~530 nm, emission ~590 nm).
-
Data Analysis:
-
Generate a resorufin standard curve to quantify the amount of product formed.
-
Normalize the EROD activity to the protein content in each well.
-
Plot the normalized EROD activity against the log of the compound concentration to determine the EC50 value for CYP1A1 induction.
-
Conclusion
The study of endogenous AHR ligands and their antagonism is a rapidly evolving field with significant implications for understanding both physiological processes and the development of novel therapeutics. The methodologies and data presented in this guide provide a foundational framework for researchers and drug development professionals to explore the multifaceted roles of the AHR and to identify and characterize new modulators of this important signaling pathway. The continued investigation into the complex interplay between endogenous ligands, the AHR, and downstream cellular responses will undoubtedly uncover new avenues for therapeutic intervention in a variety of diseases.
References
- 1. Indigo Biosciences Human Aryl Hydrocarbon Receptor (AhR) All-inclusive | Fisher Scientific [fishersci.com]
- 2. indigobiosciences.com [indigobiosciences.com]
- 3. researchgate.net [researchgate.net]
- 4. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Method for Quantifying AhR-Ligand Binding Affinities Using Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Downstream Targets of Aryl Hydrocarbon Receptor (AHR) Antagonists
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor pivotal in regulating xenobiotic metabolism, immune responses, and cell differentiation. Its dysregulation is implicated in various pathologies, including cancer and inflammatory diseases. AHR antagonists, which inhibit AHR signaling, have emerged as promising therapeutic agents. This technical guide provides an in-depth overview of the downstream targets of AHR antagonists, summarizing key quantitative data, detailing experimental methodologies for their identification and characterization, and visualizing the core signaling pathways and experimental workflows.
Introduction
The Aryl Hydrocarbon Receptor (AHR) is a member of the basic helix-loop-helix/Per-Arnt-Sim (bHLH/PAS) family of transcription factors.[1] In its inactive state, AHR resides in the cytoplasm in a complex with chaperone proteins like Hsp90.[2] Upon binding to a ligand, such as the potent agonist 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), AHR translocates to the nucleus, dissociates from its chaperones, and heterodimerizes with the AHR Nuclear Translocator (ARNT).[1][2] This AHR/ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, modulating their transcription.[2]
AHR antagonists are compounds that block this signaling cascade. They can act through various mechanisms, including competing with agonists for the ligand-binding pocket, preventing AHR nuclear translocation, or inhibiting the binding of the AHR/ARNT complex to DNA. By doing so, they can reverse or prevent the downstream effects of AHR activation, offering therapeutic potential in oncology, immunology, and metabolic diseases. This guide focuses on the key molecular targets that are modulated by AHR antagonists.
AHR Signaling Pathway and Points of Antagonist Intervention
The canonical AHR signaling pathway is a primary target for antagonist intervention. AHR antagonists can interfere at multiple points to prevent the transcription of downstream target genes.
Caption: Canonical AHR signaling pathway and antagonist intervention points.
Downstream Targets of AHR Antagonists
The downstream effects of AHR antagonists are diverse, impacting gene expression across various cellular processes. These can be broadly categorized into the regulation of xenobiotic metabolizing enzymes, modulation of the immune system, and crosstalk with other signaling pathways.
Xenobiotic Metabolizing Enzymes and Feedback Regulators
The most well-characterized downstream targets of the AHR are genes encoding cytochrome P450 enzymes, which are involved in the metabolism of foreign compounds. AHR antagonists effectively suppress the induction of these genes.
| Target Gene | Antagonist(s) | Cell Line(s) | Effect | Reference |
| CYP1A1 | GNF351 | HepG2 40/6 | Inhibition of TCDD-induced expression | |
| CH223191 | HepG2, HaCaT, T84 | Inhibition of TCDD-induced EROD activity | ||
| 6,2',4'-Trimethoxyflavone (TMF) | Huh7 | Inhibition of agonist-induced expression | ||
| BAY 2416964 | U87, Hepa-1c1c7 | Inhibition of KA-induced upregulation | ||
| CYP1A2 | GNF351 | HepG2 40/6 | Decrease in TCDD-induced transcription | |
| 6,2',4'-Trimethoxyflavone (TMF) | Huh7 | Inhibition of agonist-induced expression | ||
| CYP1B1 | 6,2',4'-Trimethoxyflavone (TMF) | Huh7 | Inhibition of agonist-induced expression | |
| AHRR (AHR Repressor) | GNF351 | HepG2 40/6 | Decrease in TCDD-induced transcription |
Immune and Inflammatory Mediators
AHR signaling plays a critical role in modulating immune responses. AHR antagonists can reverse the immunosuppressive effects of AHR activation and reduce pro-inflammatory cytokine production in certain contexts.
| Target | Antagonist(s) | Cell/System | Effect | Reference |
| IL-6 | Unnamed AHR antagonist | Head and neck squamous cell carcinoma cell lines | Reduced basal and inducible IL-6 transcription | |
| AHR Antagonists (general) | Macrophages | AHR negatively regulates LPS-induced IL-6 production | ||
| IL-17 & IL-22 | CH-223191 | Mice | Represses TH17 development, diminishing IL-17 and IL-22 levels | |
| PD-L1 (CD274) | CH223191, α-naphthoflavone | Non-small cell lung cancer cells | Reduced BaP-induced PD-L1 expression | |
| TGF-β | CH-223191 | Human glioblastoma cells | Downregulation of TGF-β1 and TGF-β2 protein levels | |
| IFN-γ | BAY 2416964 | Naïve CD4+ T cells | Increased production in the presence of TGF-β |
Crosstalk with Other Signaling Pathways
AHR signaling is intricately linked with other major cellular signaling pathways. AHR antagonists can modulate these interactions, impacting cellular processes like proliferation and hormone signaling.
| Interacting Pathway | Effect of AHR Antagonism | Context | Reference |
| Estrogen Receptor (ER) Signaling | Prevents AHR-mediated degradation of ERα | Breast cancer cells | |
| NF-κB Signaling | Modulates NF-κB activity (context-dependent) | Human bronchial epithelial cells | |
| TGF-β/Smad Pathway | Downregulates the pathway | Human glioblastoma cells |
Experimental Protocols for Target Identification and Validation
A variety of experimental techniques are employed to identify and validate the downstream targets of AHR antagonists.
Reporter Gene Assays
Reporter gene assays are a primary tool for screening and characterizing AHR antagonists. These assays typically use a cell line stably transfected with a plasmid containing an XRE-driven luciferase reporter gene.
Methodology:
-
Cell Culture: Plate reporter cells (e.g., HepG2 40/6, H1L6.1c2) in 96-well plates and allow them to adhere.
-
Treatment:
-
For antagonist-mode assays, pre-treat cells with the test compound (potential antagonist) for a short period (e.g., 5-30 minutes).
-
Add a known AHR agonist (e.g., TCDD, MeBio) at a sub-maximal concentration (e.g., EC80) to all wells except the negative control.
-
-
Incubation: Incubate the cells for a defined period (e.g., 4-24 hours) to allow for reporter gene expression.
-
Lysis and Luminescence Reading: Lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: Calculate the percent inhibition of the agonist-induced response to determine the antagonist's potency (e.g., IC50).
Caption: Workflow for an AHR antagonist reporter gene assay.
Gene Expression Analysis (qPCR and RNA-seq)
Quantitative PCR (qPCR) is used to validate the effect of AHR antagonists on specific target genes identified through other means. RNA sequencing (RNA-seq) provides a global, unbiased view of the transcriptomic changes induced by AHR antagonists.
qPCR Methodology:
-
Cell Treatment: Treat cells with the AHR antagonist, an agonist, or a combination of both for a specified time.
-
RNA Isolation: Extract total RNA from the cells.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qPCR: Perform real-time PCR using primers specific for the target genes and a housekeeping gene for normalization.
-
Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.
RNA-seq Methodology:
-
Sample Preparation: Treat cells as for qPCR and isolate high-quality total RNA.
-
Library Preparation: Construct sequencing libraries from the RNA (e.g., using poly-A selection for mRNA).
-
Sequencing: Sequence the libraries on a high-throughput sequencing platform.
-
Data Analysis:
-
Align reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes significantly up- or downregulated by the AHR antagonist.
-
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
ChIP-seq is used to identify the genomic binding sites of the AHR/ARNT complex and to determine how AHR antagonists affect this binding.
Methodology:
-
Cell Treatment and Cross-linking: Treat cells with an AHR agonist in the presence or absence of an antagonist. Cross-link protein-DNA complexes with formaldehyde.
-
Chromatin Preparation: Lyse the cells and sonicate the chromatin to generate small DNA fragments.
-
Immunoprecipitation: Incubate the chromatin with an antibody specific to AHR or ARNT to pull down the protein-DNA complexes.
-
DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and sequence it.
-
Data Analysis: Align the sequencing reads to the genome to identify peaks, which represent the binding sites of the transcription factor. Compare the peak profiles between agonist- and antagonist-treated samples to identify changes in AHR binding.
Caption: General workflow for a ChIP-seq experiment.
Conclusion
AHR antagonists modulate a wide array of downstream targets, leading to significant effects on xenobiotic metabolism, immune regulation, and cellular signaling. The primary downstream gene targets, including CYP1A1, CYP1B1, and AHRR, are consistently downregulated by these compounds. Furthermore, AHR antagonists have demonstrated the ability to influence the expression of critical immune mediators such as IL-6, IL-17, IL-22, and the immune checkpoint ligand PD-L1. Their interaction with key signaling pathways like ER, NF-κB, and TGF-β highlights their potential to impact complex disease processes. The continued use of advanced experimental techniques such as RNA-seq and ChIP-seq will undoubtedly uncover additional downstream targets and further elucidate the mechanisms of AHR antagonist action, paving the way for the development of novel therapeutics for a range of human diseases.
References
A Deep Dive into AHR Antagonist 5: Patent Landscape and Scientific Underpinnings
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the patent and intellectual property landscape surrounding AHR antagonist 5, a potent and orally active aryl hydrocarbon receptor (AHR) antagonist. This document delves into the core scientific data, experimental methodologies, and signaling pathways associated with this promising therapeutic candidate, identified as IK-175 in scientific literature and originating from patent WO2018195397.
Executive Summary
Aryl hydrocarbon receptor (AHR) antagonists represent a compelling new class of therapeutics, particularly in the field of immuno-oncology. By blocking the AHR signaling pathway, these molecules can counteract immunosuppressive mechanisms within the tumor microenvironment and enhance anti-tumor immunity. This compound, also known as IK-175, has emerged as a significant compound in this class, demonstrating potent AHR inhibition and promising preclinical anti-tumor activity, both as a monotherapy and in combination with checkpoint inhibitors. This guide will dissect the key intellectual property, quantitative biological data, and the experimental foundation upon which the development of this compound is built.
Patent and Intellectual Property Landscape
The primary intellectual property surrounding this compound is the patent application WO2018195397 , titled "Indole ahr inhibitors and uses thereof." This patent discloses a series of compounds, including the one identified as "this compound" in various commercial contexts, which corresponds to Example 39 within the patent documentation.
-
Inventors: The patent lists several inventors, indicating a collaborative effort in the discovery of these compounds.
-
Assignee: The original assignee is Kyn Therapeutics Inc., with subsequent involvement from Ikena Oncology.
-
Key Claims: The patent claims cover the chemical scaffold of this compound, its synthesis, pharmaceutical compositions containing it, and its use in treating diseases where AHR inhibition is beneficial, with a strong focus on cancer.
The development of IK-175, a compound sharing a similar scaffold to those described in this patent family, is being pursued by Ikena Oncology, with an ongoing Phase 1 clinical trial (NCT04200963) investigating its safety and efficacy in patients with advanced solid tumors, including urothelial carcinoma.[1][2]
Quantitative Biological Data
This compound (IK-175) has been characterized through a series of in vitro and in vivo studies to determine its potency, selectivity, and efficacy. The following tables summarize the key quantitative data available from public sources.
| Parameter | Value | Assay System | Reference |
| IC50 | < 0.5 µM | AHR antagonism | [3] |
| IC50 | 91 nM | Human HepG2 DRE-luciferase reporter assay (stimulated with VAF347) | [4][5] |
| IC50 Range | ~35-150 nM | AHR activity in human and rodent cell lines |
Table 1: In Vitro Potency of this compound (IK-175)
| Animal Model | Dosing Regimen | Outcome | Reference |
| Balb/c Mice (CT26 Colorectal Cancer Model) | 10 mg/kg, p.o., daily for 3 weeks (in combination with anti-PD-1) | Significantly inhibited tumor growth compared to anti-PD-1 alone | |
| Syngeneic Mouse Models (Colorectal Cancer and Melanoma) | Not specified | Demonstrated anti-tumor activity as a monotherapy and in combination with an anti-PD-1 antibody |
Table 2: In Vivo Efficacy of this compound (IK-175)
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize this compound. These protocols are based on descriptions found in the scientific literature.
Dioxin Response Element (DRE) Luciferase Reporter Assay
This cell-based assay is a standard method to quantify the activation or inhibition of the AHR signaling pathway.
-
Cell Line: Human hepatoma cells (HepG2) are commonly used as they endogenously express AHR. These cells are stably transfected with a plasmid containing a luciferase reporter gene under the control of a DRE promoter.
-
Assay Procedure:
-
Cells are seeded in multi-well plates and allowed to adhere overnight.
-
Cells are then treated with a known AHR agonist (e.g., VAF347) in the presence or absence of varying concentrations of the test compound (this compound).
-
Following an incubation period (typically 18-24 hours), the cells are lysed.
-
A luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.
-
-
Data Analysis: The luminescence signal is proportional to the level of AHR activation. The IC50 value for the antagonist is calculated by plotting the percentage of inhibition of the agonist-induced signal against the antagonist concentration.
In Vivo Murine Syngeneic Tumor Models (e.g., CT26)
Syngeneic models, where tumor cells and the host animal are from the same inbred strain, are crucial for evaluating immuno-oncology agents as they possess a competent immune system.
-
Cell Line: The CT26 cell line is a murine colon carcinoma line derived from BALB/c mice.
-
Animal Model: Female BALB/c mice, typically 6-8 weeks old, are used.
-
Tumor Implantation: A suspension of CT26 cells is injected subcutaneously into the flank of the mice.
-
Treatment:
-
Once tumors reach a palpable size, mice are randomized into treatment groups.
-
This compound is typically formulated for oral administration (p.o.) and given daily.
-
For combination studies, a checkpoint inhibitor like an anti-PD-1 antibody is administered intraperitoneally (i.p.) at a specified schedule.
-
-
Efficacy Assessment:
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Animal body weight is monitored as an indicator of toxicity.
-
At the end of the study, tumors may be excised for further analysis (e.g., immunohistochemistry, flow cytometry) to assess the tumor microenvironment.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for a clear understanding of the mechanism and evaluation of this compound. The following diagrams were generated using the DOT language.
Caption: AHR Signaling Pathway and Point of Intervention for this compound.
Caption: Experimental Workflow for the DRE-Luciferase Reporter Assay.
Caption: Experimental Workflow for the In Vivo Syngeneic Tumor Model.
Conclusion
This compound (IK-175) represents a well-characterized and promising therapeutic candidate with a solid intellectual property foundation. The available data demonstrates its potent and selective inhibition of the AHR pathway, leading to significant anti-tumor effects in preclinical models of cancer. The ongoing clinical development will be crucial in determining its therapeutic potential in patients. This technical guide provides a foundational resource for researchers and drug development professionals interested in the evolving field of AHR antagonism.
References
Methodological & Application
Application Notes and Protocols for In Vivo Dosing of AHR Antagonist 5 (IK-175) in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that plays a crucial role in regulating immune responses. In the tumor microenvironment, the activation of AHR by ligands such as kynurenine can lead to immunosuppression, thereby promoting tumor growth. AHR antagonist 5, also known as IK-175, is a potent and selective inhibitor of the AHR signaling pathway. By blocking this pathway, IK-175 can reverse immune suppression and enhance anti-tumor immunity. These application notes provide detailed protocols and quantitative data for the in vivo administration of this compound (IK-175) in mouse models, particularly in the context of cancer immunotherapy research.
Quantitative Data Summary
The following tables summarize key quantitative data for the in vivo use of this compound (IK-175) in mice.
Table 1: Pharmacokinetic Parameters of IK-175 in Balb/c Mice
| Parameter | Value | Conditions |
| Dose | 3 mg/kg | Single intravenous (IV) and oral (PO) administration |
| Oral Bioavailability | ~50% | |
| Elimination Half-life (t½) | ~7 hours | |
| Peak Plasma Concentration (Cmax) | 204 ng/mL | Following oral administration |
| Area Under the Curve (AUC) | 2,081 ng·h/mL | Following intravenous administration |
| Area Under the Curve (AUC) | 1,091 ng·h/mL | Following oral administration |
Data sourced from a study assessing the pharmacokinetics of IK-175 in Balb/c mice[1].
Table 2: In Vivo Dose-Dependent Activity of IK-175 in Mice
| Dose (mg/kg) | Tissue | Target Gene | Outcome | Duration of Treatment |
| 5, 10, 25 | Liver, Spleen | Cyp1a1 | Dose-dependent inhibition of agonist-induced gene expression | 4 or 10 hours |
This table summarizes the pharmacodynamic effects of IK-175, demonstrating on-target activity in vivo[1][2].
Table 3: Preclinical Efficacy Studies of IK-175 in Syngeneic Mouse Models
| Mouse Model | Treatment Group | Dose and Schedule | Outcome |
| CT26 Colorectal Cancer | IK-175 Monotherapy | 10 mg/kg, PO, daily for 3 weeks | Significant tumor growth inhibition |
| CT26 Colorectal Cancer | IK-175 + anti-PD-1 | 10 mg/kg, PO, daily for 3 weeks | Markedly suppressed tumor development compared to anti-PD-1 alone[3] |
| CT26 Colorectal Cancer | IK-175 | 25 mg/kg, PO, daily for 7 days | Increased pro-inflammatory phenotype in the tumor microenvironment |
| B16-IDO1 Melanoma | IK-175 + anti-PD-1 | 25 mg/kg, PO, daily; anti-PD-1 at 10 mg/kg, IP, every 3 days for five doses | Significant tumor growth inhibition |
These studies highlight the anti-tumor efficacy of IK-175 as a single agent and in combination with checkpoint inhibitors[1].
Experimental Protocols
Protocol 1: Preparation of IK-175 Formulation for Oral Administration in Mice
Materials:
-
IK-175 (this compound) powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Prepare Stock Solution:
-
Dissolve the required amount of IK-175 powder in DMSO to create a concentrated stock solution (e.g., 25 mg/mL).
-
Ensure the powder is completely dissolved by vortexing. Gentle warming may be applied if necessary.
-
-
Prepare Vehicle:
-
In a sterile tube, prepare the vehicle by mixing PEG300, Tween-80, and Saline in a 40:5:45 ratio by volume. For example, for 1 mL of vehicle, mix 400 µL of PEG300, 50 µL of Tween-80, and 450 µL of Saline.
-
-
Prepare Dosing Solution:
-
To prepare the final dosing solution, add the IK-175 stock solution to the vehicle to achieve the desired final concentration. For example, to prepare a 1 mg/mL dosing solution, add 40 µL of the 25 mg/mL IK-175 stock solution to 960 µL of the vehicle. This will result in a final DMSO concentration of 4%.
-
Vortex the final dosing solution thoroughly to ensure homogeneity.
-
-
Administration:
-
Administer the prepared formulation to mice via oral gavage at the desired dosage (e.g., 10 mg/kg). The volume to be administered will depend on the weight of the mouse and the final concentration of the dosing solution.
-
Protocol 2: In Vivo Efficacy Study of IK-175 in a Syngeneic Tumor Model
Materials and Reagents:
-
Female Balb/c mice (6-8 weeks old)
-
CT26 colorectal cancer cells
-
IK-175 (formulated as described in Protocol 1)
-
Anti-PD-1 antibody or isotype control
-
Phosphate-buffered saline (PBS)
-
Calipers
-
Animal handling and surgical equipment
Experimental Workflow:
Caption: Experimental workflow for an in vivo efficacy study of IK-175.
Procedure:
-
Tumor Cell Implantation:
-
Subcutaneously inject 1 x 10^6 CT26 cells in 100 µL of PBS into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Group Randomization:
-
Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When tumors reach an average volume of 50-100 mm³, randomize the mice into the following treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control (PO, daily) + Isotype control (IP, every 3 days)
-
Group 2: IK-175 (10 mg/kg, PO, daily) + Isotype control (IP, every 3 days)
-
Group 3: Vehicle control (PO, daily) + Anti-PD-1 antibody (10 mg/kg, IP, every 3 days)
-
Group 4: IK-175 (10 mg/kg, PO, daily) + Anti-PD-1 antibody (10 mg/kg, IP, every 3 days)
-
-
-
Treatment Administration:
-
Administer treatments according to the assigned groups for the duration of the study (e.g., 21 days).
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
-
Endpoint and Data Analysis:
-
The study endpoint may be a predetermined tumor volume (e.g., 2000 mm³), a specific time point, or signs of morbidity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, flow cytometry).
-
Analyze the tumor growth data by comparing the average tumor volumes between the treatment groups over time. Statistical analysis (e.g., two-way ANOVA) should be performed to determine the significance of the observed differences.
-
AHR Signaling Pathway and Mechanism of Action of IK-175
The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that resides in the cytoplasm in an inactive complex with chaperone proteins. Upon binding to a ligand, AHR translocates to the nucleus, where it forms a heterodimer with the AHR Nuclear Translocator (ARNT). This complex then binds to Dioxin Response Elements (DREs) in the promoter regions of target genes, leading to their transcription. In the context of the tumor microenvironment, AHR activation can promote the expression of immunosuppressive factors.
IK-175 acts as a competitive antagonist of the AHR. It binds to the AHR, preventing the binding of endogenous ligands and subsequent nuclear translocation and transcriptional activity. This inhibition of AHR signaling leads to a reduction in immunosuppressive cytokines (e.g., IL-22) and an increase in pro-inflammatory cytokines (e.g., IL-2), thereby enhancing the anti-tumor immune response.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Discovery and Characterization of a Novel Aryl Hydrocarbon Receptor Inhibitor, IK-175, and Its Inhibitory Activity on Tumor Immune Suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IK-175 | aryl hydrocarbon receptor (AHR) antagonist | CAS# 2247953-39-3 | InvivoChem [invivochem.com]
Application Notes and Protocols: AHR Antagonist 5
These application notes provide detailed information on the solubility and preparation of AHR antagonist 5 for research purposes. The intended audience includes researchers, scientists, and professionals in drug development.
Core Data Summary
This compound, a potent and orally active aryl hydrocarbon receptor (AHR) antagonist, demonstrates significant potential in research, particularly in immunology and oncology.[1][2][3] The compound is identified by CAS number 2247953-39-3.[4][5] It is available in various forms, including the free base, trihydrochloride, and hemimaleate salts.
Physicochemical and Biological Properties
| Property | Value | Source(s) |
| CAS Number | 2247953-39-3 | |
| Molecular Formula | C₂₅H₂₇Cl₃FN₇ | |
| Molecular Weight | 550.89 g/mol | |
| IC₅₀ | < 0.5 µM | |
| Appearance | Yellow to orange solid powder |
Solubility Data
| Solvent/System | Concentration | Notes | Source(s) |
| In vivo formulation (DMSO, PEG300, Tween-80, Saline) | ≥ 2.5 mg/mL (4.54 mM) | Clear solution | |
| DMSO | 10 mM | - |
Signaling Pathway
The aryl hydrocarbon receptor (AHR) is a ligand-activated transcription factor. In its inactive state, it resides in the cytoplasm. Upon ligand binding, the AHR translocates to the nucleus, dimerizes with ARNT, and binds to xenobiotic response elements (XREs) on DNA, leading to the transcription of target genes. This compound blocks this pathway.
AHR Signaling Pathway and Inhibition by Antagonist 5.
Experimental Protocols
Preparation of Stock Solutions
It is recommended to prepare fresh solutions for experiments. Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months. To enhance solubility, warming the solution to 37°C and using an ultrasonic bath may be beneficial.
10 mM DMSO Stock Solution:
| Reagent | Amount for 1 mL | Amount for 5 mL | Amount for 10 mL |
| This compound (MW: 550.89) | 5.51 mg | 27.55 mg | 55.1 mg |
| DMSO | 1 mL | 5 mL | 10 mL |
Protocol:
-
Weigh the required amount of this compound powder.
-
Add the corresponding volume of DMSO.
-
Vortex or sonicate until the powder is completely dissolved.
-
Store in aliquots at -20°C or -80°C.
Preparation of In Vivo Formulation (≥ 2.5 mg/mL)
This protocol yields a clear solution suitable for in vivo experiments.
Reagents:
-
This compound
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl in ddH₂O)
Protocol (for 1 mL of 2.5 mg/mL solution):
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
To 400 µL of PEG300, add 100 µL of the 25 mg/mL DMSO stock solution and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
Ensure the final solution is clear before use. If precipitation occurs, gentle warming and sonication can be used to aid dissolution.
Workflow for In Vivo Formulation Preparation.
In Vivo Administration
This compound has been shown to be orally active. In a mouse model of colorectal cancer, this compound was administered at a dosage of 10 mg/kg via oral gavage daily for three weeks. This treatment significantly inhibited tumor growth, both as a monotherapy and in combination with an anti-PD-1 checkpoint inhibitor.
Synthesis
The synthesis of this compound is described in patent WO2018195397, specifically in example 39. Researchers requiring detailed synthesis information should refer to this patent. A generalized logical workflow for the synthesis of such a complex molecule is depicted below.
References
Application Notes and Protocols for Cell-Based AHR Antagonism Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the identification and characterization of Aryl Hydrocarbon Receptor (AHR) antagonists using cell-based assays. These assays are critical tools in drug discovery, toxicology, and basic research for screening compound libraries, determining antagonist potency, and elucidating mechanisms of AHR-mediated signaling pathways.
Introduction to AHR Antagonism
The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that plays a pivotal role in mediating cellular responses to a wide array of environmental toxins, dietary compounds, and endogenous metabolites.[1][2] Upon ligand binding, the AHR translocates to the nucleus, dimerizes with the AHR Nuclear Translocator (ARNT), and binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) or Dioxin Response Elements (DREs) in the promoter regions of target genes.[3] This canonical signaling pathway leads to the transcriptional activation of genes encoding drug-metabolizing enzymes, most notably Cytochrome P450 1A1 (CYP1A1) and 1B1 (CYP1B1).[3]
AHR antagonists are molecules that inhibit this signaling pathway. They can act through various mechanisms, including direct competition with agonists for the ligand-binding pocket of the AHR, or by interfering with the subsequent steps of AHR activation and nuclear translocation.[2] The identification of potent and selective AHR antagonists is of significant interest for therapeutic applications in oncology, immunology, and for mitigating the toxic effects of AHR agonists.
Key Cell-Based Assays for AHR Antagonism
Several robust cell-based assays are routinely employed to screen for and characterize AHR antagonists. The most common approaches include:
-
Reporter Gene Assays: These assays utilize engineered cell lines that contain a reporter gene (e.g., luciferase or Green Fluorescent Protein) under the control of an AHR-responsive promoter. A reduction in reporter gene expression in the presence of a known AHR agonist and a test compound indicates antagonistic activity. These assays are highly sensitive, reproducible, and amenable to high-throughput screening (HTS).
-
CYP1A1 Expression Assays: As a primary AHR target gene, the induction of CYP1A1 serves as a reliable biomarker for AHR activation. Inhibition of agonist-induced CYP1A1 expression, measured at the mRNA level (RT-qPCR) or protein level (enzymatic activity), provides a physiologically relevant confirmation of AHR antagonism.
Experimental Protocols
Protocol 1: AHR Antagonist Screening using a Luciferase Reporter Gene Assay
This protocol describes the screening of compounds for AHR antagonistic activity using a commercially available AHR reporter cell line. These cells are stably transfected with a luciferase reporter gene driven by an XRE-containing promoter.
Materials:
-
AHR-responsive luciferase reporter cell line (e.g., HepG2-XRE-Luc)
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin)
-
AHR agonist (e.g., 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) or β-Naphthoflavone (β-NF))
-
Test compounds and known AHR antagonist (e.g., CH223191)
-
White, clear-bottom 96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture AHR reporter cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh culture medium to a density of 5 x 10^4 to 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of test compounds and the reference antagonist in cell culture medium.
-
Prepare a solution of the AHR agonist at a concentration that elicits ~80% of the maximal response (EC80). This concentration should be predetermined from an agonist dose-response curve.
-
Remove the culture medium from the cells.
-
Add 50 µL of the test compound/reference antagonist dilutions to the respective wells.
-
Immediately add 50 µL of the AHR agonist solution to all wells except the vehicle control wells.
-
For control wells, add 100 µL of medium with 0.1% DMSO (vehicle control), 100 µL of the EC80 agonist concentration (positive control), and 100 µL of the highest concentration of each test compound without the agonist (to check for agonist activity of the test compound).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Remove the culture medium from the wells.
-
Add 100 µL of luciferase assay reagent to each well.
-
Incubate at room temperature for 10-15 minutes with gentle shaking to ensure complete cell lysis.
-
Measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Calculate the percentage of inhibition for each test compound concentration relative to the agonist-treated positive control.
-
Plot the percentage of inhibition against the log of the compound concentration.
-
Determine the IC50 value (the concentration of the antagonist that inhibits 50% of the agonist-induced response) using a non-linear regression curve fit.
Protocol 2: Confirmation of AHR Antagonism by CYP1A1 mRNA Expression using RT-qPCR
This protocol details the measurement of CYP1A1 mRNA levels to confirm the antagonistic activity of hit compounds identified from the primary screen.
Materials:
-
Hepatoma cell line (e.g., HepG2)
-
Cell culture medium and reagents
-
AHR agonist (e.g., TCDD or β-NF)
-
Test compounds and known AHR antagonist
-
6-well cell culture plates
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for CYP1A1 and a housekeeping gene (e.g., GAPDH or ACTB)
-
Real-time PCR instrument
CYP1A1 and Housekeeping Gene Primer Sequences (Human):
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| CYP1A1 | TTCCTTCACCATCCCCAACA | TGCTGTATCTGTCTCCCCTTTG |
| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |
| ACTB | CACCATTGGCAATGAGCGGTTC | AGGTCTTTGCGGATGTCCACGT |
Procedure:
-
Cell Treatment:
-
Seed HepG2 cells in 6-well plates and grow to ~80% confluency.
-
Treat the cells with the test compounds and/or AHR agonist as described in the luciferase assay protocol, scaling up the volumes for the 6-well format.
-
Incubate for 6-24 hours.
-
-
RNA Extraction and cDNA Synthesis:
-
Wash the cells with PBS and lyse them directly in the wells using the lysis buffer from the RNA extraction kit.
-
Extract total RNA according to the manufacturer's protocol.
-
Quantify the RNA and assess its purity.
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers (for CYP1A1 or the housekeeping gene), and diluted cDNA.
-
Perform the qPCR using a real-time PCR instrument with the following typical cycling conditions:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
-
Include no-template controls for each primer set.
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for CYP1A1 and the housekeeping gene for each sample.
-
Calculate the ΔCt for each sample: ΔCt = Ct(CYP1A1) - Ct(housekeeping gene).
-
Calculate the ΔΔCt for each treatment group relative to the vehicle control: ΔΔCt = ΔCt(treatment) - ΔCt(vehicle).
-
Calculate the fold change in gene expression using the 2^-ΔΔCt method.
-
Assess the ability of the test compounds to inhibit the agonist-induced upregulation of CYP1A1 mRNA.
Data Presentation
Quantitative data from AHR antagonist assays should be presented in a clear and structured format to allow for easy comparison of compound potencies and assay performance.
Table 1: Potency of Known AHR Antagonists in Cell-Based Assays
| Compound | Assay Type | Cell Line | Agonist (Concentration) | IC50 (nM) | Reference |
| CH223191 | Luciferase Reporter | HepG2 | TCDD (1 nM) | 300 - 1000 | |
| GNF351 | Luciferase Reporter | HepG2 | TCDD (5 nM) | 8.5 | |
| SR1 | Luciferase Reporter | Human Hepatocytes | TCDD | 127 | |
| CB7993113 | EGFP Reporter | H1G1.1c3 | β-NF (100 nM) | 330 | |
| MNF | Luciferase Reporter | COS-7 | TCDD | 2.27 |
Table 2: Performance Metrics for AHR Antagonist Assays
| Assay Type | Cell Line | Agonist | Signal-to-Background (S/B) Ratio | Z'-Factor |
| Luciferase Reporter | HepG2-XRE-Luc | TCDD | > 50 | > 0.6 |
| EGFP Reporter | H1G1.1c3 | β-NF | > 10 | > 0.5 |
| CYP1A1 qPCR | HepG2 | TCDD | > 100-fold induction | N/A |
Note: S/B and Z'-factor values are typical ranges and can vary depending on specific assay conditions and optimization.
Troubleshooting and Assay Validation
Common Issues and Solutions:
-
High Background Signal: May be due to contamination, autofluorescence of compounds, or leaky reporter constructs. Use sterile techniques, test compound fluorescence independently, and use a well-characterized cell line.
-
Low Signal-to-Background Ratio: Can result from poor cell health, suboptimal agonist concentration, or inefficient reporter expression. Ensure cells are healthy, optimize agonist concentration, and use a stable reporter cell line.
-
Compound Cytotoxicity: High concentrations of test compounds can cause cell death, leading to a decrease in signal that mimics antagonism. Always perform a parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo) to rule out this artifact.
-
Inconsistent Results: Can be caused by pipetting errors, uneven cell seeding, or "edge effects" in multi-well plates. Use calibrated pipettes, ensure a homogenous cell suspension, and avoid using the outer wells of the plate for critical samples.
Assay Validation:
To ensure the reliability of an AHR antagonist screening assay, it is essential to perform proper validation. Key validation parameters include:
-
Z'-Factor: This statistical parameter is used to assess the quality of a high-throughput screening assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
Signal-to-Background (S/B) Ratio: This ratio indicates the dynamic range of the assay. A higher S/B ratio is generally desirable.
-
Reproducibility: The assay should be reproducible on different days and with different batches of cells and reagents.
-
Specificity: The antagonistic effect should be reversible by increasing the concentration of the agonist, and inactive in AHR-null cell lines, confirming the AHR-dependent mechanism.
Mandatory Visualizations
Signaling Pathway
Caption: Canonical AHR signaling pathway and points of antagonism.
Experimental Workflow
Caption: Workflow for AHR antagonist identification and characterization.
References
Application Notes and Protocols for Aryl Hydrocarbon Receptor (AHR) Antagonist Activity using a Reporter Gene Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for a cell-based reporter gene assay to screen for and characterize antagonists of the Aryl Hydrocarbon Receptor (AHR). This assay is a valuable tool in toxicology, pharmacology, and drug discovery for identifying compounds that can inhibit the AHR signaling pathway.
Introduction
The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that mediates the toxic effects of various environmental pollutants, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).[1][2] Upon ligand binding, the AHR translocates to the nucleus, heterodimerizes with the AHR Nuclear Translocator (ARNT), and binds to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs) in the promoter region of target genes, thereby activating their transcription.[3][4][5] This signaling pathway is a key mechanism in xenobiotic metabolism and has been implicated in various physiological and pathological processes.
The AHR antagonist reporter gene assay is a cell-based method used to identify compounds that can inhibit this signaling cascade. The assay utilizes a mammalian cell line engineered to express a reporter gene, such as luciferase, under the control of an AHR-responsive promoter containing DREs. In the presence of an AHR agonist, the reporter gene is expressed, leading to a measurable signal (e.g., light emission for luciferase). An AHR antagonist will compete with the agonist or otherwise block the signaling pathway, resulting in a decrease in the reporter gene signal.
AHR Signaling Pathway & Assay Principle
The canonical AHR signaling pathway forms the basis of this reporter gene assay. The workflow below illustrates the key steps from ligand binding to reporter gene expression and how an antagonist can interfere with this process.
Figure 1: AHR Signaling Pathway and Point of Antagonist Intervention.
Experimental Workflow
The following diagram outlines the major steps involved in performing the AHR antagonist reporter gene assay.
Figure 2: Experimental Workflow for the AHR Antagonist Reporter Gene Assay.
Materials and Methods
Materials
-
Cell Line: Human hepatoma cells (e.g., HepG2) or other suitable cell lines (e.g., HT29) stably transfected with a DRE-driven luciferase reporter plasmid. Commercially available ready-to-use reporter cell lines are also an option.
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate medium supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
AHR Agonist: 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) or a non-toxic agonist like MeBIO.
-
Reference Antagonist: A known AHR antagonist such as CH223191 or GNF351 for use as a positive control.
-
Test Compounds: Compounds to be screened for AHR antagonist activity.
-
Assay Plate: 96-well, white, clear-bottom cell culture plates.
-
Luciferase Assay Reagent: Commercially available luciferase assay kit (e.g., Promega Dual-Luciferase® Reporter Assay System).
-
Luminometer: Plate-reading luminometer for quantifying light output.
Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific cell line and reagents used.
Day 1: Cell Seeding
-
Culture the AHR reporter cells in a T-75 flask until they reach 80-90% confluency.
-
Trypsinize the cells, resuspend them in fresh culture medium, and perform a cell count.
-
Seed the cells into a 96-well plate at a density of approximately 1 x 10^4 to 2 x 10^4 cells per well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 4-6 hours to allow for cell attachment.
Day 1: Compound Treatment
-
Agonist Preparation: Prepare a stock solution of the AHR agonist (e.g., TCDD) in a suitable solvent (e.g., DMSO). The final concentration of the agonist should be at its EC80 or EC85 value, which needs to be predetermined in an agonist dose-response experiment. A typical concentration for TCDD is around 160 pM.
-
Test Compound Preparation: Prepare serial dilutions of the test compounds and the reference antagonist in the culture medium containing the fixed concentration of the AHR agonist. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced toxicity.
-
Treatment: Carefully remove the seeding medium from the wells. Add 100 µL of the prepared treatment media (agonist + test compound) to the respective wells. Include wells for:
-
Vehicle control (medium + DMSO)
-
Agonist control (medium + agonist + DMSO)
-
Reference antagonist control (medium + agonist + reference antagonist)
-
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 22-24 hours.
Day 2: Luciferase Assay
-
Equilibrate the 96-well plate and the luciferase assay reagents to room temperature.
-
Remove the culture medium from the wells.
-
Lyse the cells and measure luciferase activity according to the manufacturer's instructions for the chosen luciferase assay kit. This typically involves adding a specific volume of luciferase substrate to each well and immediately measuring the luminescence using a plate-reading luminometer.
Data Presentation and Analysis
Data Analysis
-
Calculate Percent Inhibition: The antagonist activity is determined by the reduction in the agonist-induced luciferase signal. The percent inhibition for each concentration of the test compound is calculated using the following formula:
% Inhibition = 100 * [1 - (RLU_sample - RLU_vehicle) / (RLU_agonist - RLU_vehicle)]
Where:
-
RLU_sample is the Relative Light Units from wells treated with the agonist and the test compound.
-
RLU_vehicle is the Relative Light Units from the vehicle control wells.
-
RLU_agonist is the Relative Light Units from the agonist control wells.
-
-
Determine IC50: The half-maximal inhibitory concentration (IC50) is the concentration of the antagonist that causes a 50% reduction in the agonist-induced response. The IC50 value is determined by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a four-parameter logistic (sigmoidal dose-response) curve using a suitable software package (e.g., GraphPad Prism).
Tabular Data Summary
The quantitative results should be summarized in a clear and structured table for easy comparison of the potencies of different compounds.
| Compound | Agonist Used (Concentration) | IC50 (µM) [95% CI] | Maximum Inhibition (%) |
| Reference Antagonist | TCDD (160 pM) | 0.15 [0.12 - 0.19] | 98.5 |
| Test Compound A | TCDD (160 pM) | 2.5 [2.1 - 3.0] | 95.2 |
| Test Compound B | TCDD (160 pM) | > 50 | 15.8 |
| Test Compound C | TCDD (160 pM) | 12.3 [10.5 - 14.4] | 88.9 |
Note: The data presented in this table is for illustrative purposes only.
Conclusion
The AHR antagonist reporter gene assay is a robust and sensitive method for screening and characterizing compounds that inhibit AHR signaling. It is a valuable tool in drug discovery for identifying potential therapeutics targeting AHR-mediated pathways and in toxicology for assessing the potential of chemicals to interfere with this important signaling cascade. The detailed protocol and data analysis methods provided in these application notes offer a comprehensive guide for researchers to implement this assay in their laboratories.
References
- 1. Third-Generation Ah Receptor–Responsive Luciferase Reporter Plasmids: Amplification of Dioxin-Responsive Elements Dramatically Increases CALUX Bioassay Sensitivity and Responsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. indigobiosciences.com [indigobiosciences.com]
- 3. Canonical and non-canonical aryl hydrocarbon receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for AHR Antagonist 5 (IK-175) in Co-Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that plays a crucial role in regulating immune responses and maintaining tissue homeostasis. Its dysregulation has been implicated in various pathological conditions, including cancer and inflammatory diseases. AHR antagonists, by blocking the receptor's activity, offer a promising therapeutic strategy. This document provides detailed application notes and protocols for the use of AHR antagonist 5, also known as IK-175, in co-culture experiments. IK-175 is a potent and selective, orally bioavailable AHR antagonist with an IC50 of less than 0.5 µM[1][2][3]. It effectively inhibits AHR translocation to the nucleus and has shown significant anti-tumor activity, particularly in combination with immune checkpoint inhibitors[1][2]. These protocols are designed to assist researchers in investigating the effects of this compound on cellular interactions, signaling pathways, and functional outcomes in a controlled in vitro environment.
Data Presentation
The following tables summarize representative quantitative data from co-culture experiments involving AHR antagonists. While specific data for this compound (IK-175) in a co-culture setting is not extensively available in the public domain, the data for the well-characterized AHR antagonist CH223191 in a Caco-2/THP-1 co-culture model of intestinal inflammation is presented as a relevant example. Researchers can adapt the provided protocols to generate similar data for this compound.
Table 1: Effect of AHR Antagonist on Pro-inflammatory Cytokine Secretion in an LPS-Induced Caco-2/THP-1 Co-culture Model
| Treatment Group | Concentration | IL-6 (pg/mL) | TNF-α (pg/mL) |
| Vehicle Control | - | 150 ± 25 | 200 ± 30 |
| LPS | 100 ng/mL | 2500 ± 300 | 3500 ± 400 |
| LPS + AHR Antagonist (CH223191) | 10 µM | 1800 ± 250 | 2800 ± 350 |
Data are representative and expressed as mean ± standard deviation.
Table 2: Effect of AHR Antagonist on Epithelial Barrier Integrity in a Caco-2/THP-1 Co-culture Model
| Treatment Group | Concentration | Transepithelial Electrical Resistance (TEER) (Ω·cm²) |
| Vehicle Control | - | 450 ± 30 |
| LPS | 100 ng/mL | 200 ± 25 |
| LPS + AHR Antagonist (CH223191) | 10 µM | 300 ± 20 |
Data are representative and expressed as mean ± standard deviation.
Experimental Protocols
Protocol 1: Caco-2 and THP-1 Co-culture Model for Studying Intestinal Inflammation
This protocol describes the establishment of a transwell co-culture system with human intestinal epithelial cells (Caco-2) and human monocytic cells (THP-1) to mimic the intestinal barrier and underlying immune cells.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
THP-1 cells (ATCC TIB-202)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
RPMI-1640 Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
This compound (IK-175)
-
Transwell inserts (0.4 µm pore size)
-
24-well plates
Procedure:
-
Caco-2 Cell Culture:
-
Culture Caco-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed Caco-2 cells onto the apical side of the transwell inserts at a density of 1 x 10^5 cells/cm².
-
Culture for 21 days to allow for differentiation and formation of a polarized monolayer. Change the medium every 2-3 days.
-
Monitor the integrity of the Caco-2 monolayer by measuring the Transepithelial Electrical Resistance (TEER). Differentiated monolayers should exhibit TEER values > 250 Ω·cm².
-
-
THP-1 Cell Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed THP-1 cells into the basolateral chamber of the 24-well plates at a density of 5 x 10^5 cells/well.
-
Induce differentiation into macrophage-like cells by treating with 100 ng/mL PMA for 48 hours.
-
After differentiation, wash the cells with fresh RPMI-1640 medium to remove PMA.
-
-
Co-culture Setup:
-
Carefully place the transwell inserts containing the differentiated Caco-2 monolayer into the 24-well plate containing the differentiated THP-1 macrophages.
-
Add fresh culture medium to both the apical and basolateral chambers.
-
-
Treatment:
-
To induce an inflammatory response, add LPS (e.g., 100 ng/mL) to the basolateral chamber.
-
Treat the cells with various concentrations of this compound (IK-175) or vehicle control in the basolateral chamber.
-
Incubate for the desired time period (e.g., 24 hours).
-
-
Endpoint Analysis:
-
Measure TEER to assess epithelial barrier function.
-
Collect the supernatant from the basolateral chamber for cytokine analysis by ELISA.
-
Harvest Caco-2 cells from the transwell inserts for Western blot analysis of tight junction proteins.
-
Protocol 2: Measurement of Transepithelial Electrical Resistance (TEER)
Materials:
-
Epithelial Volt-Ohm Meter (EVOM) with "chopstick" electrodes
-
Sterile PBS
-
70% Ethanol
Procedure:
-
Equilibrate the co-culture plate to room temperature.
-
Sterilize the electrodes by immersing them in 70% ethanol for 15 minutes, followed by air drying in a sterile hood.
-
Rinse the electrodes with sterile PBS.
-
Place the shorter electrode in the apical chamber and the longer electrode in the basolateral chamber, ensuring the electrodes do not touch the cell monolayer.
-
Record the resistance reading in Ohms (Ω).
-
Measure the resistance of a blank transwell insert with medium only to subtract from the experimental values.
-
Calculate the TEER in Ω·cm² by multiplying the resistance by the surface area of the transwell membrane.
Protocol 3: Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
Materials:
-
ELISA kits for specific cytokines (e.g., IL-6, TNF-α)
-
Supernatant from co-culture experiments
-
Microplate reader
Procedure:
-
Follow the manufacturer's instructions provided with the ELISA kit.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Block the plate to prevent non-specific binding.
-
Add standards and diluted supernatant samples to the wells.
-
Incubate with the detection antibody.
-
Add the enzyme conjugate (e.g., streptavidin-HRP).
-
Add the substrate solution and stop the reaction.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations in the samples based on the standard curve.
Protocol 4: Western Blotting for Tight Junction Proteins
Materials:
-
Caco-2 cell lysates
-
RIPA buffer with protease inhibitors
-
Primary antibodies against tight junction proteins (e.g., Occludin, Claudin-1, ZO-1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE gels and blotting equipment
Procedure:
-
Lyse the Caco-2 cells from the transwell inserts using RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize the protein expression to a loading control (e.g., β-actin or GAPDH).
Visualization of Signaling Pathways and Workflows
AHR Signaling Pathway
The following diagram illustrates the canonical Aryl Hydrocarbon Receptor (AHR) signaling pathway. In its inactive state, AHR resides in the cytoplasm in a complex with chaperone proteins. Upon ligand binding, the AHR translocates to the nucleus, heterodimerizes with the AHR Nuclear Translocator (ARNT), and binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes, leading to their transcription. AHR antagonists block this process.
Caption: Canonical AHR Signaling Pathway.
Experimental Workflow for Co-culture Experiments with this compound
This diagram outlines the key steps in conducting a co-culture experiment to investigate the effects of this compound.
Caption: Experimental workflow for co-culture studies.
Logical Relationship of AHR Antagonism in an Inflammatory Co-culture Model
This diagram illustrates the logical flow of how this compound is expected to modulate the inflammatory response in the Caco-2/THP-1 co-culture model.
Caption: AHR antagonist's effect on inflammation.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing AHR Antagonist 5 Concentration In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the in vitro concentration of AHR antagonist 5.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for AHR antagonists?
A1: Aryl Hydrocarbon Receptor (AHR) antagonists are compounds that inhibit the activity of the AHR.[1] They can function through several mechanisms, including:
-
Competitive Binding: The antagonist competes with AHR agonists (activating ligands) for the same binding site on the receptor, preventing the conformational change required for nuclear translocation and subsequent downstream signaling.[1]
-
Blocking DNA Binding: Some antagonists may prevent the AHR from binding to specific DNA sequences known as Dioxin Response Elements (DREs), thereby inhibiting the transcription of target genes.[1]
-
Promoting Receptor Degradation: Certain antagonists can increase the rate of AHR protein degradation, leading to reduced cellular levels of the receptor.[1]
Q2: How do I determine the optimal concentration range for this compound in my cell-based assay?
A2: The optimal concentration is determined by generating a dose-response curve. This involves treating your cells with a range of antagonist concentrations in the presence of a known AHR agonist. The goal is to identify the concentration of the antagonist that produces the desired level of inhibition of the agonist-induced response, typically quantified as the IC50 value (the concentration that causes 50% inhibition).
Q3: What is an IC50 value and how is it determined?
A3: The half-maximal inhibitory concentration (IC50) is a measure of the potency of an antagonist in inhibiting a specific biological or biochemical function. It indicates the concentration of the antagonist required to inhibit the response of an agonist by 50%. To determine the IC50, a dose-response experiment is performed where the biological response is measured at various concentrations of the antagonist. The data is then plotted with the antagonist concentration on the x-axis (often on a logarithmic scale) and the response on the y-axis, creating a sigmoidal curve from which the IC50 can be calculated.
Q4: What are some common AHR agonists to use as positive controls in my experiments?
A4: Commonly used AHR agonists for in vitro studies include 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), a potent and metabolically stable agonist, and β-naphthoflavone (β-NF), which is also a well-characterized agonist. The choice of agonist may depend on the specific research question and cell type being used.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in results between experiments. | Inconsistent cell passage number or confluency. | Use cells within a consistent passage number range and ensure similar cell confluency at the time of treatment. |
| Pipetting errors or inaccurate dilutions. | Calibrate pipettes regularly and prepare fresh serial dilutions for each experiment. | |
| No observable antagonist effect. | Antagonist concentration is too low. | Perform a wider dose-response curve, including higher concentrations. |
| The chosen AHR agonist is too potent or at too high a concentration. | Use a lower concentration of the agonist or a less potent agonist. | |
| The antagonist is not effective in the chosen cell line. | Test the antagonist in a different cell line known to have a responsive AHR pathway. Some antagonists exhibit species or cell-specific activity. | |
| Partial agonist activity observed at high antagonist concentrations. | The antagonist may have a dual function, acting as a weak agonist at higher concentrations. | Characterize the dose-response of the antagonist alone to determine if it induces AHR activity. If so, use concentrations below the threshold for agonist activity in your antagonism experiments. |
| Incomplete dose-response curve (no upper or lower plateau). | The range of antagonist concentrations tested is too narrow. | Broaden the concentration range in your dose-response experiment to ensure you capture the full sigmoidal curve. |
| Solubility issues with the antagonist at high concentrations. | Check the solubility of your antagonist in the cell culture medium. Use a suitable solvent like DMSO at a final concentration that is not toxic to the cells (typically ≤ 0.1%). |
Experimental Protocols and Data Presentation
Protocol 1: Determining the IC50 of this compound using a Luciferase Reporter Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of an AHR antagonist.
1. Cell Culture and Seeding:
- Culture a stable cell line containing an AHR-responsive luciferase reporter construct (e.g., HepG2 40/6) in the appropriate growth medium.
- Seed the cells in a 96-well plate at a density that will result in approximately 80-90% confluency at the time of the assay. Incubate for 24 hours.
2. Preparation of Compounds:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
- Perform serial dilutions of the antagonist to create a range of concentrations to be tested.
- Prepare a stock solution of a known AHR agonist (e.g., TCDD at 1 nM).
3. Treatment:
- Pre-treat the cells with the different concentrations of this compound for 1 hour.
- Following pre-treatment, add the AHR agonist to the wells. Include appropriate controls: vehicle control (e.g., DMSO), agonist alone, and antagonist alone at the highest concentration.
- Incubate the plate for the desired time (e.g., 4-24 hours).
4. Luciferase Assay:
- Lyse the cells and measure luciferase activity according to the manufacturer's protocol for the luciferase assay reagent.
5. Data Analysis:
- Normalize the luciferase activity to a measure of cell viability (e.g., protein concentration) if significant cytotoxicity is suspected.
- Plot the normalized luciferase activity against the logarithm of the antagonist concentration.
- Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and determine the IC50 value.
Example IC50 Data for Various AHR Antagonists
| Antagonist | Cell Line | Agonist Used | IC50 (nM) | Reference |
| 7a | TCDD | 31 | ||
| 7 | TCDD | 650 | ||
| PX-A24590 | 60 | |||
| CH223191 | COS-7 | 98 | ||
| Compound 7 | COS-7 | 8.3 |
Protocol 2: Measuring AHR Target Gene Expression via qPCR
This protocol measures the antagonistic effect on the expression of an endogenous AHR target gene, such as CYP1A1.
1. Cell Culture and Treatment:
- Follow the same cell culture, seeding, and treatment steps as in Protocol 1.
2. RNA Isolation:
- After the treatment period, lyse the cells and isolate total RNA using a suitable kit or method (e.g., TRIzol reagent).
3. cDNA Synthesis:
- Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.
4. Quantitative PCR (qPCR):
- Perform qPCR using primers and probes specific for the AHR target gene (e.g., CYP1A1) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
5. Data Analysis:
- Calculate the relative expression of the target gene using the ΔΔCt method.
- Plot the relative gene expression against the logarithm of the antagonist concentration to determine the inhibitory effect.
Visualizations
AHR Signaling Pathway
Caption: Canonical AHR signaling pathway and antagonist inhibition.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining AHR antagonist IC50.
Troubleshooting Logic for No Antagonist Effect
Caption: Troubleshooting logic for an absent antagonist effect.
References
Technical Support Center: AHR Antagonist 5 Stability & Experimentation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of AHR antagonist 5 (also known as IK-175) in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (IK-175) is a potent and selective inhibitor of the Aryl Hydrocarbon Receptor (AHR).[1] The AHR is a ligand-activated transcription factor that, upon binding to its ligand, translocates to the nucleus and regulates the expression of a variety of genes involved in processes like xenobiotic metabolism and immune responses.[2][3] AHR antagonists like IK-175 work by preventing the binding of activating ligands to the AHR or by blocking its subsequent translocation to the nucleus, thereby inhibiting its activity.[1][2]
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: For long-term storage, it is recommended to store this compound stock solutions at -80°C for up to 6 months. For shorter-term storage, -20°C for up to 1 month is advised. It is crucial to aliquot the stock solution upon receipt to avoid repeated freeze-thaw cycles, which can compromise the compound's integrity.
Q3: What are the common causes of this compound degradation in cell culture media?
A3: Several factors can contribute to the degradation of small molecules like this compound in cell culture media:
-
Enzymatic Degradation: The presence of enzymes in serum supplements (e.g., Fetal Bovine Serum - FBS) can metabolize the compound.
-
pH Instability: The physiological pH of cell culture media (typically 7.2-7.4) can lead to the hydrolysis of susceptible compounds.
-
Binding to Media Components: The antagonist may bind to proteins like albumin in the serum or other media components, reducing its effective concentration.
-
Light Sensitivity: Some compounds are sensitive to light, and prolonged exposure can lead to degradation. Cell culture media itself can contain components like riboflavin that, when exposed to light, can cause the degradation of other components like tryptophan.
-
Cellular Metabolism: If the experiment involves live cells, their metabolic processes can actively break down the compound.
Q4: How can I minimize the degradation of this compound during my experiments?
A4: To minimize degradation, consider the following:
-
Prepare fresh working solutions from a frozen stock for each experiment.
-
Minimize the exposure of the compound and media to light.
-
If enzymatic degradation is suspected, consider using serum-free media or heat-inactivated serum.
-
Ensure the final concentration of the solvent used for the stock solution (e.g., DMSO) is low (typically <0.5%) to avoid solvent-induced effects and precipitation.
Q5: I am observing inconsistent results in my experiments. Could this be related to the stability of this compound?
A5: Yes, inconsistent results are a common sign of compound instability. If the antagonist degrades over the course of your experiment, its effective concentration will decrease, leading to variability in the observed biological effects. It is highly recommended to perform a stability study under your specific experimental conditions to understand the degradation profile of this compound.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Loss of antagonist activity over time | Compound degradation in the cell culture medium. | Perform a time-course stability study using HPLC-MS to quantify the amount of intact antagonist at different time points. Consider more frequent media changes with freshly prepared antagonist. |
| High variability between replicate wells | Uneven compound distribution or precipitation. | Ensure the stock solution is fully dissolved before adding to the media. After adding to the media, mix thoroughly but gently. Visually inspect the media for any signs of precipitation. |
| Unexpected cytotoxicity | Formation of a toxic degradation product. | Analyze the media for degradation products using LC-MS. Test the cytotoxicity of the media pre-incubated with the antagonist for the duration of the experiment. |
| Discrepancy between results in different media types | Different media components affecting stability. | Test the stability of the antagonist in each type of cell culture medium being used (e.g., DMEM vs. RPMI-1640). The presence of natural AHR agonists in some media can also influence results. |
Data Presentation
Table 1: Illustrative Stability of a Generic AHR Antagonist in Cell Culture Media at 37°C
Disclaimer: The following data is for illustrative purposes only and does not represent experimentally determined values for this compound. It is intended to serve as an example of how to present stability data.
| Time (Hours) | Concentration in DMEM + 10% FBS (% Remaining) | Concentration in RPMI-1640 + 10% FBS (% Remaining) | Concentration in Serum-Free DMEM (% Remaining) |
| 0 | 100 | 100 | 100 |
| 2 | 95 | 92 | 98 |
| 8 | 82 | 78 | 91 |
| 24 | 65 | 58 | 85 |
| 48 | 40 | 32 | 75 |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in your specific cell culture conditions using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM, RPMI-1640) with and without serum
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator (37°C, 5% CO₂)
-
HPLC-MS system
-
Acetonitrile (ACN), HPLC grade
-
DMSO, anhydrous
-
Calibrated pipettes
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Spike the Media: Pre-warm the cell culture medium to 37°C. Spike the this compound stock solution into the medium to achieve the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is below 0.5%. Prepare separate batches for each media condition to be tested.
-
Time Zero (T=0) Sample: Immediately after spiking and mixing, take an aliquot of the media. This will serve as your T=0 reference point.
-
Incubation: Aliquot the remaining spiked media into sterile tubes or wells of a plate and place them in the incubator.
-
Time-Course Sampling: At predetermined time points (e.g., 2, 8, 24, 48 hours), remove an aliquot from each media condition.
-
Sample Processing:
-
To precipitate proteins, add 3 volumes of ice-cold acetonitrile to each media aliquot (e.g., 150 µL of ACN to 50 µL of media).
-
Vortex the samples thoroughly.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube or an HPLC vial for analysis.
-
-
HPLC-MS Analysis: Analyze the samples using a validated HPLC-MS method to quantify the peak area of the parent this compound.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
Visualizations
AHR Signaling Pathway
Caption: Canonical AHR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Stability Assessment
References
Technical Support Center: In Vivo Delivery of AHR Antagonists
Welcome to the technical support center for researchers utilizing Aryl Hydrocarbon Receptor (AHR) antagonists in in vivo experiments. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of in vivo delivery and achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action for AHR antagonists?
AHR antagonists typically function through several mechanisms:
-
Competitive Binding: The antagonist competes with endogenous and exogenous AHR agonists for the ligand-binding pocket of the AHR protein. By occupying this site, it prevents the conformational changes necessary for receptor activation and nuclear translocation.[1]
-
Inhibition of Nuclear Translocation: Some antagonists, after binding to AHR, prevent the receptor complex from moving from the cytoplasm into the nucleus, thereby blocking its access to target genes.
-
Blockade of DNA Binding: Certain antagonists may not prevent nuclear translocation but instead interfere with the binding of the AHR/ARNT (Aryl Hydrocarbon Receptor Nuclear Translocator) heterodimer to Xenobiotic Response Elements (XREs) on the DNA.[1]
-
Promotion of Receptor Degradation: Some compounds can promote the ubiquitination and subsequent proteasomal degradation of the AHR protein, reducing the total amount of receptor available for activation.[1]
Q2: My AHR antagonist is effective in vitro but shows no efficacy in my animal model. What are the common reasons for this discrepancy?
This is a frequent challenge. The transition from in vitro to in vivo is often complicated by pharmacokinetic and pharmacodynamic factors. Key reasons for this discrepancy include:
-
Poor Bioavailability: The antagonist may have low solubility in aqueous solutions, leading to poor absorption from the site of administration (e.g., the gastrointestinal tract if given orally). For instance, the potent in vitro antagonist GNF-351 showed limited in vivo effects in the liver after oral administration due to poor absorption and rapid metabolism.[2][3]
-
Rapid Metabolism: The antagonist may be quickly metabolized by the liver or other tissues into inactive forms. This can be assessed by measuring the half-life of the compound in plasma.
-
Inadequate Formulation: The vehicle used to deliver the antagonist may not be suitable for maintaining its solubility and stability in a physiological environment.
-
Insufficient Dose or Dosing Frequency: The dose administered may not be high enough to achieve a therapeutically relevant concentration at the target tissue, or the dosing interval may be too long relative to the compound's half-life.
Q3: How do I choose an appropriate vehicle for my AHR antagonist?
Many AHR antagonists are lipophilic and have poor water solubility. The choice of vehicle is critical for successful in vivo delivery.
-
For Oral Administration: Corn oil is a commonly used vehicle for lipophilic compounds administered via oral gavage.
-
For Intraperitoneal (IP) Injection: A common formulation for compounds with low aqueous solubility is a mixture of DMSO, PEG300, Tween 80, and saline. For example, a vehicle composition of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline has been suggested for some antagonists. It is crucial to perform a solvent-negative control experiment to ensure the vehicle itself does not have non-specific effects.
-
General Considerations: The concentration of co-solvents like DMSO should be minimized as they can be toxic to animals, especially in repeated dosing studies. For mice, it's recommended to keep the DMSO concentration below 10% for normal mice and below 2% for more sensitive strains like nude or transgenic mice.
Q4: What are potential off-target effects of AHR antagonists and how can I assess them?
Off-target effects occur when a compound interacts with unintended molecular targets, which can lead to unexpected biological responses or toxicity.
-
Assessing Off-Target Effects:
-
In Vitro Profiling: Screen the antagonist against a panel of other receptors and kinases to identify potential off-target interactions.
-
AHR-Null Animals: A critical in vivo control is to administer the antagonist to AHR-knockout mice. Any observed effects in these animals can be attributed to off-target mechanisms.
-
Transcriptomic Analysis: Perform RNA sequencing on tissues from antagonist-treated wild-type and AHR-null mice. This can reveal changes in gene expression that are independent of AHR.
-
Phenotypic Comparison: Compare the phenotype of antagonist-treated animals with that of AHR-knockout animals. Discrepancies in the observed phenotypes may suggest off-target effects.
-
AHR Signaling Pathway and Troubleshooting Workflow
To visualize the mechanism of AHR antagonism and a logical approach to troubleshooting, the following diagrams are provided.
Figure 1. Canonical AHR signaling pathway and points of antagonist intervention.
Figure 2. Troubleshooting workflow for lack of in vivo AHR antagonist efficacy.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your experiments.
| Problem | Potential Cause | Recommended Solution |
| Precipitation of antagonist solution upon injection. | The vehicle is not maintaining solubility when diluted in physiological fluids. | - Increase the percentage of co-solvents (e.g., PEG300, Tween 80) if possible, while being mindful of toxicity. - Consider formulating the antagonist in a lipid-based delivery system such as a self-emulsifying drug delivery system (SEDDS) or a nanoemulsion. - Reduce the concentration of the dosing solution and increase the injection volume (within acceptable limits for the animal). |
| No change in AHR target gene expression (e.g., Cyp1a1) after antagonist treatment. | 1. Insufficient antagonist concentration at the target tissue. 2. The AHR pathway is not basally active in the target tissue. 3. The chosen gene is not a sensitive marker of AHR activity in that tissue. | 1. Perform a dose-response study to find the optimal dose. Measure antagonist concentration in the target tissue if possible. 2. Co-administer a known AHR agonist (e.g., TCDD, β-naphthoflavone) with the antagonist to confirm that the antagonist can block induced AHR activity. 3. Test multiple AHR target genes (e.g., Ahrr, Tiparp, Nqo1) to get a broader picture of AHR activity. |
| High variability in animal response to the antagonist. | 1. Inconsistent administration (e.g., variable gavage placement). 2. Differences in animal metabolism (sex, age, gut microbiome). 3. Instability of the antagonist in the formulation. | 1. Ensure consistent and proper training for all personnel performing animal dosing. 2. Use animals of the same sex and a narrow age range. Be aware that the gut microbiome can produce AHR ligands, potentially influencing baseline AHR activity. 3. Prepare fresh dosing solutions regularly and protect them from light and heat as required. |
| Unexpected toxicity or adverse effects in treated animals. | 1. Toxicity of the antagonist itself. 2. Toxicity of the vehicle (e.g., high concentration of DMSO). 3. On-target toxicity due to inhibition of a critical physiological AHR function. 4. Off-target toxicity. | 1. Perform a maximum tolerated dose (MTD) study. 2. Run a vehicle-only control group to assess vehicle toxicity. Reduce the concentration of potentially toxic excipients. 3. Investigate the known physiological roles of AHR in the affected tissue. 4. Administer the antagonist to AHR-knockout mice to distinguish between on-target and off-target toxicity. |
Experimental Protocols
Protocol 1: Assessing AHR Antagonist Efficacy in a Mouse Tumor Model
This protocol outlines a general procedure to evaluate the in vivo efficacy of an AHR antagonist in a syngeneic or xenograft mouse tumor model.
1. Materials and Reagents:
-
AHR antagonist of interest
-
Appropriate vehicle (e.g., corn oil, or a mixture of DMSO/PEG300/Tween 80/saline)
-
Tumor cells (e.g., B16F10 melanoma, CT26 colon carcinoma)
-
Immuno-competent mice (for syngeneic models, e.g., C57BL/6) or immuno-compromised mice (for xenografts)
-
Calipers for tumor measurement
-
Standard cell culture and animal handling equipment
2. Methodology:
-
Tumor Cell Implantation:
-
Culture tumor cells to ~80% confluency.
-
Harvest and resuspend cells in sterile PBS or appropriate media at the desired concentration (e.g., 1 x 10⁶ cells/100 µL).
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Animal Grouping and Treatment:
-
Once tumors are palpable (e.g., 50-100 mm³), randomize mice into treatment groups (n=7-10 per group):
-
Group 1: Vehicle control
-
Group 2: AHR antagonist (e.g., 5-50 mg/kg, depending on the compound)
-
(Optional) Group 3: Positive control (e.g., standard-of-care chemotherapy)
-
(Optional) Group 4: Combination of AHR antagonist and positive control
-
-
-
Dosing:
-
Prepare the AHR antagonist formulation fresh daily or as stability allows.
-
Administer the treatment via the chosen route (e.g., oral gavage, IP injection) at a predetermined frequency (e.g., daily, twice weekly).
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week. (Volume = 0.5 x Length x Width²).
-
Monitor animal body weight and overall health status regularly.
-
-
Endpoint and Analysis:
-
Euthanize mice when tumors reach the predetermined endpoint size or at the end of the study period.
-
Excise tumors, weigh them, and process for further analysis (e.g., qPCR, immunohistochemistry, flow cytometry).
-
Compare tumor growth curves and final tumor weights between groups to determine efficacy.
-
Protocol 2: Measuring AHR Target Gene Expression in Tissues via qPCR
This protocol is used to confirm that the AHR antagonist is biologically active at the molecular level in a target tissue.
1. Materials and Reagents:
-
AHR antagonist and vehicle
-
(Optional) AHR agonist (e.g., β-naphthoflavone, TCDD)
-
Mice (e.g., C57BL/6)
-
RNA extraction kit (e.g., TRIzol, column-based kits)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green-based)
-
Primers for target genes (Cyp1a1, Ahrr) and a housekeeping gene (Hprt, Gapdh)
2. Methodology:
-
Animal Treatment:
-
Divide mice into groups:
-
Group 1: Vehicle control
-
Group 2: AHR agonist (e.g., 5 mg/kg β-naphthoflavone)
-
Group 3: AHR antagonist
-
Group 4: AHR antagonist administered ~5-30 minutes prior to the AHR agonist.
-
-
-
Tissue Collection:
-
At a specified time point after treatment (e.g., 12-24 hours), euthanize the mice.
-
Perfuse with PBS if necessary.
-
Harvest target tissues (e.g., liver, ileum, colon) and immediately snap-freeze in liquid nitrogen or place in an RNA stabilization reagent.
-
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the tissues according to the manufacturer's protocol.
-
Assess RNA quality and quantity (e.g., using a NanoDrop spectrophotometer).
-
Synthesize cDNA from a standardized amount of RNA (e.g., 1 µg).
-
-
Quantitative PCR (qPCR):
-
Prepare qPCR reactions containing cDNA, forward and reverse primers, and qPCR master mix.
-
Run the qPCR plate on a real-time PCR machine.
-
-
Data Analysis:
-
Calculate the relative expression of target genes using the ΔΔCt method, normalizing to the housekeeping gene.
-
Expected Outcome: The AHR agonist should significantly induce Cyp1a1 and Ahrr expression compared to the vehicle control. In the co-treatment group, the AHR antagonist should significantly reduce this induction, demonstrating its in vivo antagonistic activity.
-
References
- 1. Identification of a High-Affinity Ligand That Exhibits Complete Aryl Hydrocarbon Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Silico Identification of an Aryl Hydrocarbon Receptor Antagonist with Biological Activity In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo effects of the pure aryl hydrocarbon receptor antagonist GNF-351 after oral administration are limited to the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: AHR Antagonist 5 (AHRi-5)
Welcome to the technical support center for AHR Antagonist 5 (AHRi-5). This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing AHRi-5 in their experiments and overcoming potential challenges, particularly concerning therapeutic resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for AHRi-5?
A1: AHRi-5 is a competitive antagonist of the Aryl Hydrocarbon Receptor (AHR). It works by binding to the ligand-binding pocket of the AHR, preventing the binding of endogenous and exogenous agonists.[1][] This inhibition blocks the subsequent conformational changes required for the AHR to translocate to the nucleus, dimerize with the AHR Nuclear Translocator (ARNT), and bind to Xenobiotic Response Elements (XREs) in the DNA, thereby inhibiting the transcription of target genes like CYP1A1 and CYP1B1.[3][4]
Q2: I am not observing the expected antagonist effect of AHRi-5 in my cell line. What could be the reason?
A2: Several factors could contribute to a lack of efficacy. Firstly, confirm the expression of AHR in your cell line of interest, as AHR expression levels can vary significantly across different cell types.[5] Secondly, the basal AHR activity in your cells might be low. The antagonist effect will be more pronounced in the presence of an AHR agonist. Consider co-treatment with a known AHR agonist, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) or β-naphthoflavone, to validate the antagonist activity of AHRi-5. Lastly, some cell lines may exhibit resistance through mutations in the AHR or upregulation of drug efflux pumps.
Q3: Can AHRi-5 exhibit any partial agonist activity?
A3: While AHRi-5 is designed as a pure antagonist, some molecules targeting the AHR can exhibit partial agonist activity, especially at higher concentrations or in specific cell contexts. This can be assessed by measuring the expression of AHR target genes, such as CYP1A1, in cells treated with AHRi-5 alone. If you observe an increase in target gene expression, you may be seeing partial agonism.
Q4: How can resistance to AHRi-5 develop in cancer cells?
A4: Resistance to AHR antagonists can emerge through several mechanisms. Cells may develop mutations in the AHR that prevent the antagonist from binding effectively. Upregulation of bypass signaling pathways, such as the Src kinase pathway, can compensate for the inhibition of AHR signaling. Additionally, some cancer cells can activate non-canonical AHR signaling pathways that are not dependent on direct DNA binding and may be less sensitive to competitive antagonists. Loss of the AHR repressor (AhRR), a negative feedback regulator of AHR signaling, could also contribute to sustained AHR activity.
Q5: What are the potential non-canonical effects of AHR that might be relevant when using AHRi-5?
A5: The AHR can engage in transcription-independent activities by acting as a protein adaptor. For instance, it can interact with kinases like Src and Jak2, influencing pathways such as PI3K/Akt and MEK/Erk. It also interacts with other transcription factors like Rb and E2F1. AHRi-5, by preventing ligand-induced conformational changes, may modulate these non-canonical interactions, but the precise effects should be experimentally validated.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| No effect of AHRi-5 on target gene expression (e.g., CYP1A1) | 1. Low or absent AHR expression in the cell line. 2. Low basal AHR activity. 3. AHRi-5 degradation. | 1. Verify AHR protein expression by Western blot. 2. Co-treat with a known AHR agonist (e.g., TCDD) to induce AHR activity. 3. Check the stability of AHRi-5 in your experimental conditions. |
| AHRi-5 shows agonist instead of antagonist activity | 1. Partial agonist properties of AHRi-5. 2. Off-target effects. | 1. Perform a dose-response curve to see if the effect is concentration-dependent. 2. Test in a different cell line to check for cell-type specificity. 3. Use a structurally different AHR antagonist as a control. |
| Development of resistance to AHRi-5 over time | 1. Upregulation of bypass signaling pathways (e.g., Src, TGF-β). 2. Mutation in the AHR gene. 3. Loss of AHR repressor (AhRR). | 1. Analyze the activity of key signaling pathways (e.g., phospho-Src, phospho-Akt) by Western blot. Consider combination therapy with inhibitors of these pathways. 2. Sequence the AHR gene in resistant cells. 3. Check AhRR expression levels. |
| Variability in experimental results | 1. Inconsistent cell culture conditions. 2. Presence of AHR agonists in the cell culture medium (e.g., from serum). | 1. Standardize cell passage number and density. 2. Use charcoal-stripped serum to remove potential AHR ligands. |
Experimental Protocols
Protocol 1: AHR Reporter Gene Assay
This assay is used to quantify the agonist or antagonist activity of a compound on the AHR signaling pathway.
Materials:
-
Cells stably or transiently transfected with a Dioxin Response Element (DRE)-driven luciferase reporter plasmid.
-
AHRi-5 and a known AHR agonist (e.g., TCDD).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed the reporter cells in a 96-well plate and allow them to attach overnight.
-
For antagonist activity assessment, pre-treat the cells with varying concentrations of AHRi-5 for 30-60 minutes.
-
Add a fixed concentration of an AHR agonist (e.g., 1 nM TCDD) to the wells. For agonist activity assessment, add only AHRi-5.
-
Incubate for 4-24 hours.
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
Normalize luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or total protein concentration.
Protocol 2: Western Blot for AHR Target Proteins
This protocol is to assess the effect of AHRi-5 on the protein levels of AHR and its downstream targets like CYP1A1.
Materials:
-
Cell line of interest.
-
AHRi-5 and/or AHR agonist.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies against AHR, CYP1A1, and a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibody.
-
Chemiluminescence substrate.
Procedure:
-
Treat cells with AHRi-5 and/or an AHR agonist for the desired time (e.g., 24-48 hours).
-
Wash cells with ice-cold PBS and lyse them.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescence substrate and an imaging system.
Signaling Pathways and Workflows
References
- 1. What are AHR antagonists and how do they work? [synapse.patsnap.com]
- 3. How the AHR Became Important in Cancer: The Role of Chronically Active AHR in Cancer Aggression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Aryl hydrocarbon receptor: The master regulator of immune responses in allergic diseases [frontiersin.org]
- 5. Activation of the Aryl Hydrocarbon Receptor Leads to Resistance to EGFR TKIs in Non-Small Cell Lung Cancer by Activating Src-mediated Bypass Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: AHR Antagonist 5
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working to improve the oral bioavailability of AHR antagonist 5 (also known as IK-175).
Section 1: Troubleshooting Guide
This guide is designed to help you troubleshoot common issues encountered during the preclinical development of this compound, particularly those related to poor in vivo efficacy potentially caused by low bioavailability.
Q1: My in vitro assays show high potency for this compound (IC50 < 0.5 µM), but I'm observing weak or inconsistent efficacy in my animal models. What could be the problem?
A: A significant discrepancy between in vitro potency and in vivo efficacy is often a primary indicator of poor oral bioavailability. While potent at its target, the compound may not be reaching systemic circulation in sufficient concentrations to exert its therapeutic effect. The key steps to investigate this are:
-
Assess Physicochemical Properties: this compound, like many small molecule inhibitors, is likely a lipophilic compound with poor aqueous solubility. This is a major hurdle for oral absorption.
-
Conduct a Pharmacokinetic (PK) Study: A preliminary PK study is essential to determine key parameters like Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (Area Under the Curve). Low Cmax and AUC values after oral administration would confirm poor bioavailability.
-
Evaluate Formulation: The formulation used for in vivo dosing is critical. Administering the compound in a simple aqueous vehicle is likely to result in poor absorption if it is poorly soluble.[1][2][3]
Q2: I've confirmed that this compound has low aqueous solubility. What formulation strategies can I employ to improve its oral bioavailability?
A: Overcoming poor solubility is a common challenge in drug development.[1][4] Several formulation strategies can be explored to enhance the dissolution and absorption of the compound. The choice of strategy will depend on the specific properties of this compound and the experimental context.
Below is a summary of common approaches:
| Formulation Strategy | Mechanism of Action | Key Advantages | Potential Disadvantages |
| Particle Size Reduction | Increases the surface area-to-volume ratio, enhancing the dissolution rate as described by the Noyes-Whitney equation. | Relatively simple and widely applicable; can be achieved through micronization or nanomilling. | May not be sufficient for extremely insoluble compounds; potential for particle agglomeration. |
| Amorphous Solid Dispersions | The drug is dispersed in a polymer matrix in an amorphous (non-crystalline) state, which has higher energy and greater solubility than the stable crystalline form. | Can significantly increase solubility and dissolution; established technologies like spray drying and hot-melt extrusion are available. | Amorphous forms can be physically unstable and may recrystallize over time; requires careful polymer selection. |
| Lipid-Based Formulations | The drug is dissolved in a mixture of lipids, surfactants, and co-solvents. These systems can form emulsions or microemulsions in the GI tract, bypassing the dissolution step. | Highly effective for lipophilic drugs; can enhance lymphatic transport, potentially avoiding first-pass metabolism. | Formulation development can be complex; potential for GI side effects with high surfactant concentrations. |
| Cyclodextrin Complexation | Cyclodextrins are cyclic oligosaccharides that form inclusion complexes with poorly soluble drugs, effectively encapsulating the lipophilic molecule within a hydrophilic exterior. | Increases aqueous solubility and can protect the drug from degradation. | Can be limited by the stoichiometry of complexation and the size of the drug molecule. |
Q3: I'm seeing high inter-subject variability in my in vivo pharmacokinetic data. What are the potential causes and how can I mitigate this?
A: High variability is a common issue in bioavailability studies and can obscure the true pharmacokinetic profile of a compound. Potential causes include:
-
Inconsistent Dosing: Ensure accurate and consistent administration of the formulation for all subjects.
-
Physiological Differences: Factors like food intake can significantly alter drug absorption. Conducting studies in fasted animals is a standard practice to reduce this variability.
-
Formulation Instability: If the drug precipitates out of the formulation before or after administration, it can lead to erratic absorption. Ensure the formulation is stable and properly homogenized.
-
Genetic Variation: Differences in metabolic enzymes (like Cytochrome P450s) among animals can lead to varied clearance rates.
To mitigate variability, it is crucial to standardize the experimental protocol, including diet, dosing procedures, and sampling times, and use a sufficient number of animals to achieve statistical power.
Section 2: Key Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic (PK) Study for Oral Bioavailability Assessment
This protocol outlines a standard single-dose PK study in rodents to determine the oral bioavailability of this compound.
1. Objective: To determine the plasma concentration-time profile of this compound following oral (p.o.) and intravenous (i.v.) administration and to calculate key pharmacokinetic parameters, including oral bioavailability (F%).
2. Study Design:
-
Animals: Healthy adult rodents (e.g., Sprague-Dawley rats or C57BL/6 mice), divided into two groups (Oral and IV).
-
Dosing:
-
Oral Group: Administer this compound (e.g., 10 mg/kg) via oral gavage. The compound should be formulated in a suitable vehicle designed to enhance solubility.
-
IV Group: Administer a lower dose of this compound (e.g., 1-2 mg/kg) dissolved in a parenteral vehicle (e.g., saline with a co-solvent like DMSO) via tail vein injection.
-
-
Washout Period: If using a crossover design, a washout period of at least one week between doses is necessary.
3. Procedure:
-
Fasting: Fast animals overnight (approx. 12-16 hours) before dosing, with water available ad libitum.
-
Sample Collection: Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points. A typical schedule would be:
-
Pre-dose (0 min)
-
Post-dose: 5, 15, 30 min, 1, 2, 4, 8, 12, and 24 hours.
-
-
Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge to separate plasma. Store plasma samples at -80°C until analysis.
4. Bioanalysis:
-
Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.
5. Data Analysis:
-
Plot the mean plasma concentration of this compound versus time for both oral and IV routes.
-
Calculate the following pharmacokinetic parameters using non-compartmental analysis:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable concentration.
-
AUC(0-inf): Area under the curve extrapolated to infinity.
-
-
Calculate Absolute Bioavailability (F%):
-
F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of an AHR antagonist?
A: The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor. In its inactive state, it resides in the cytoplasm in a complex with chaperone proteins like HSP90. Upon binding to an agonist ligand (e.g., kynurenine), AHR translocates to the nucleus, dissociates from its chaperones, and forms a heterodimer with the ARNT protein (Aryl Hydrocarbon Receptor Nuclear Translocator). This AHR-ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter region of target genes, initiating their transcription. These genes are involved in processes that can promote immune suppression in the tumor microenvironment.
AHR antagonists, such as this compound, work by competitively binding to the AHR ligand-binding pocket, which prevents agonists from binding and activating the receptor. This blockade inhibits the nuclear translocation of AHR and subsequent gene transcription, thereby reversing the immunosuppressive effects.
Q2: What are the key parameters that define a drug's bioavailability?
A: Bioavailability is assessed by measuring specific pharmacokinetic parameters from the plasma concentration-time curve after drug administration. The three primary parameters are:
-
Peak Plasma Concentration (Cmax): The maximum concentration of the drug achieved in the blood.
-
Time of Peak Plasma Concentration (Tmax): The time at which Cmax is reached, indicating the rate of absorption.
-
Area Under the Curve (AUC): Represents the total systemic exposure to the drug over time.
Q3: Are there any in vitro methods to predict potential bioavailability issues?
A: Yes, several in vitro assays can provide early indications of potential bioavailability challenges:
-
Solubility Assays: Kinetic and thermodynamic solubility tests in different biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid) can predict how well the compound will dissolve in the GI tract.
-
Permeability Assays: Cell-based models like Caco-2 or PAMPA (Parallel Artificial Membrane Permeability Assay) can predict the compound's ability to cross the intestinal epithelium.
-
Metabolic Stability Assays: Incubating the compound with liver microsomes or hepatocytes can identify its susceptibility to first-pass metabolism, which can significantly reduce oral bioavailability.
Section 4: Visualizations and Workflows
AHR Signaling Pathway and Antagonist Mechanism of Action
Caption: AHR signaling pathway and the competitive inhibitory mechanism of this compound.
General Workflow for Improving Bioavailability
References
- 1. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. mdpi.com [mdpi.com]
Technical Support Center: AHR Antagonist 5
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing solubility issues with AHR antagonist 5 in DMSO.
Frequently Asked Questions (FAQs)
Q1: What is the reported solubility of this compound in DMSO?
A1: this compound has a reported solubility of 100 mg/mL in DMSO. However, achieving this concentration often requires specific techniques such as ultrasonication and warming the solution to 60°C.[1][2] It is crucial to use newly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[2]
Q2: I'm observing precipitation when diluting my this compound DMSO stock solution in aqueous media. What should I do?
A2: Precipitation upon dilution into aqueous buffers or cell culture media is a common issue for hydrophobic compounds. This phenomenon, often called "solvent shock," can be mitigated by employing a stepwise dilution. Instead of adding the concentrated DMSO stock directly into the full volume of aqueous media, first dilute the stock into a smaller volume of the media with gentle vortexing. This intermediate dilution can then be added to the final volume.[3] Pre-warming the cell culture medium to 37°C before adding the compound can also help maintain solubility.[3]
Q3: What is the maximum recommended final concentration of DMSO in cell culture experiments?
A3: To avoid cellular toxicity and off-target effects, the final concentration of DMSO in your cell culture medium should generally be kept at or below 0.5%. However, some primary cells may be more sensitive, requiring even lower concentrations, not exceeding 0.1%. It is always best practice to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any potential effects of the solvent.
Q4: Can DMSO itself affect the Aryl Hydrocarbon Receptor (AHR) signaling pathway?
A4: Yes, researchers should be aware that DMSO has been reported to stimulate the AHR-Jdp2 axis and can induce the activation of the AHR promoter. This makes it especially important to use the lowest effective concentration of DMSO and to include appropriate vehicle controls in AHR-related studies.
Q5: How should I store my this compound stock solution in DMSO?
A5: For long-term storage, it is recommended to store aliquots of the DMSO stock solution at -20°C or -80°C. Storing in single-use aliquots helps to avoid repeated freeze-thaw cycles, which can degrade the compound and lead to precipitation. Stock solutions stored at -80°C are typically stable for up to 6 months, while at -20°C, they should be used within one month.
Troubleshooting Guide
Issue: this compound Powder is Not Dissolving in DMSO
Possible Cause:
-
Insufficient solvent volume.
-
Low temperature.
-
DMSO has absorbed water.
Solutions:
-
Increase Solvent Volume: Ensure you are using a sufficient volume of DMSO to achieve the desired concentration.
-
Apply Heat and Sonication: Gently warm the solution in a water bath up to 60°C and use an ultrasonic bath to aid dissolution.
-
Use Anhydrous DMSO: Ensure the DMSO is of high purity and anhydrous. Use a fresh, unopened bottle if possible.
-
Vortex Vigorously: After adding DMSO, vortex the solution for 1-2 minutes to facilitate dissolution.
Issue: Precipitate Forms in the DMSO Stock Solution During Storage
Possible Cause:
-
The stock solution is supersaturated.
-
Improper storage conditions.
Solutions:
-
Re-dissolve Before Use: If precipitation occurs upon thawing, gently warm the solution to 37°C and vortex thoroughly before use.
-
Optimize Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Prepare a New Stock: If the precipitate does not re-dissolve, prepare a new stock solution at a slightly lower concentration.
Issue: Compound Precipitates in Cell Culture Plate After Addition
Possible Cause:
-
"Solvent shock" from direct dilution into a large volume of aqueous media.
-
The final concentration exceeds the solubility limit in the media.
-
The temperature of the media is too low.
Solutions:
-
Perform Serial Dilutions: Prepare intermediate dilutions of your stock in DMSO before the final dilution into the cell culture medium.
-
Use a Stepwise Dilution: Dilute the DMSO stock into a small volume of pre-warmed media first, then add this to your final culture volume.
-
Lower the Final Concentration: Test a range of final concentrations to determine the maximum soluble concentration in your specific cell culture medium.
-
Pre-warm the Medium: Ensure your cell culture medium is at 37°C before adding the compound.
-
Consider Co-solvents: For in vivo preparations, a co-solvent system such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline is often used.
Data Presentation
Table 1: Solubility and Storage of this compound
| Parameter | Value | Notes |
| Solubility in DMSO | 100 mg/mL (181.52 mM) | Requires ultrasonic and warming to 60°C. |
| In Vivo Formulation Solubility | ≥ 2.5 mg/mL (4.54 mM) | In a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. |
| Powder Storage | -20°C for 3 years, 4°C for 2 years | --- |
| In-Solvent Storage (-80°C) | 6 months | --- |
| In-Solvent Storage (-20°C) | 1 month |
Experimental Protocols
Protocol 1: Preparation of a 100 mg/mL Stock Solution of this compound in DMSO
Objective: To prepare a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath
-
Water bath capable of reaching 60°C
Methodology:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve a final concentration of 100 mg/mL.
-
Vortex the solution vigorously for 1-2 minutes.
-
Place the tube in an ultrasonic water bath for 10-15 minutes.
-
Transfer the tube to a 60°C water bath for 10-15 minutes, vortexing intermittently until the compound is fully dissolved.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Once completely dissolved, allow the solution to cool to room temperature.
-
Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to prevent repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term use.
Protocol 2: Determining Maximum Soluble Concentration in Cell Culture Media
Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium.
Materials:
-
This compound DMSO stock solution
-
Specific cell culture medium to be used in the experiment
-
Sterile microcentrifuge tubes or 96-well plate
-
Incubator at 37°C
-
Microscope
Methodology:
-
Pre-warm the cell culture medium to 37°C.
-
Prepare a series of dilutions of the this compound DMSO stock solution in the pre-warmed cell culture medium. For example, create final concentrations ranging from 1 µM to 100 µM.
-
Include a vehicle control containing the same final concentration of DMSO as the highest compound concentration.
-
Incubate the dilutions at 37°C for a period relevant to your planned experiment (e.g., 2, 6, or 24 hours).
-
After incubation, visually inspect each dilution for any signs of precipitation (e.g., cloudiness, crystals).
-
For a more detailed examination, view the solutions under a microscope.
-
The highest concentration that remains clear and free of precipitate is considered the maximum soluble concentration under these specific conditions.
Visualizations
Caption: Canonical AHR signaling pathway and the antagonistic action of this compound.
Caption: A workflow for troubleshooting this compound precipitation in experiments.
References
Technical Support Center: AHR Antagonist Reporter Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with AHR antagonists, specifically focusing on "AHR antagonist 5" (also known as IK-175), in reporter gene assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected activity in a reporter assay?
This compound, also known as IK-175, is a selective and orally active aryl hydrocarbon receptor (AHR) inhibitor.[1] In a typical AHR-dependent luciferase reporter assay using human HepG2 cells, IK-175 is expected to inhibit the activity of an AHR agonist (like VAF347) with an IC50 of approximately 91 nM.[2] It functions by preventing the translocation of the AHR from the cytoplasm into the nucleus.[1]
Q2: What are the basic components of an AHR antagonist reporter assay?
An AHR antagonist reporter assay typically consists of:
-
Reporter Cells: A mammalian cell line (e.g., HepG2) stably transfected with a plasmid containing a luciferase reporter gene under the control of an AHR-responsive promoter (containing Xenobiotic Response Elements, XREs).[3][4]
-
AHR Agonist: A known AHR activator (e.g., TCDD, MeBio, VAF347) used at a concentration that elicits a sub-maximal response (typically EC50 to EC85) to induce reporter gene expression.
-
Test Compound: The potential AHR antagonist (e.g., this compound/IK-175) to be evaluated.
-
Luciferase Detection Reagents: Substrate and buffer required to produce a luminescent signal proportional to the amount of luciferase enzyme produced.
Q3: What could cause a complete loss of signal in my assay, even in the positive control wells?
A complete loss of signal usually points to a critical failure in one of the assay components. Common causes include:
-
Inactive Luciferase Reagent: The luciferase substrate can degrade over time, especially if not stored correctly or if subjected to multiple freeze-thaw cycles.
-
Cell Death: High concentrations of the test compound or agonist, or contamination in the cell culture, can lead to widespread cell death.
-
Incorrect Reagent Preparation: Errors in preparing the lysis buffer or luciferase substrate can prevent cell lysis or the enzymatic reaction.
Q4: My results show high variability between replicate wells. What are the likely causes?
High variability can obscure real effects and make data interpretation difficult. The most common sources of variability are:
-
Pipetting Errors: Inaccurate or inconsistent pipetting of cells, agonist, antagonist, or luciferase reagents is a major contributor.
-
Uneven Cell Seeding: A non-homogenous cell suspension before seeding can lead to different cell numbers in each well.
-
Edge Effects: Wells on the outer edges of a 96-well plate are more prone to evaporation, which can concentrate reagents and affect cell health. It is often recommended to fill the outer wells with a buffer or sterile water to minimize this effect.
-
Compound Precipitation: If the antagonist has poor solubility, it may precipitate out of solution at higher concentrations, leading to inconsistent effects.
Troubleshooting Guide for Inconsistent Results with this compound (IK-175)
Issue 1: Higher than Expected IC50 Value
You perform an antagonist assay and find the IC50 for this compound is significantly higher than the expected ~91 nM.
| Possible Cause | Recommended Action |
| Suboptimal Agonist Concentration | The concentration of the AHR agonist used to stimulate the cells is too high, requiring more antagonist to achieve 50% inhibition. Perform a dose-response curve for your agonist to determine the EC80 concentration for your specific cell line and assay conditions. |
| Incorrect Compound Concentration | Errors in serial dilutions or an incorrect stock concentration of this compound will lead to inaccurate IC50 values. Verify the concentration of your stock solution and prepare fresh dilutions. |
| Cell Health and Passage Number | Cells that are unhealthy, have been in culture for too long (high passage number), or are grown to confluence can show altered responses to stimuli. Use cells that are in the logarithmic growth phase and have a consistent, low passage number. |
Illustrative Data for IC50 Shift:
| Condition | Agonist (TCDD) Conc. | Observed IC50 of Antagonist |
| Optimal | EC80 (e.g., 1 nM) | ~90 nM |
| Suboptimal (High) | EC100 (e.g., 10 nM) | > 500 nM |
Issue 2: Apparent Partial Agonist Activity at High Concentrations
At high concentrations, this compound appears to cause a slight increase in reporter signal, or the inhibition curve flattens or reverses.
| Possible Cause | Recommended Action |
| Compound Cytotoxicity | At high concentrations, the antagonist may be causing cell death. A decrease in viable cells can lead to a drop in the luminescent signal that might be misinterpreted. It is crucial to perform a cell viability assay (e.g., MTT, MTS) in parallel with the reporter assay to rule out cytotoxicity. |
| Compound Interference with Luciferase | Some compounds can directly interact with the luciferase enzyme, either inhibiting or stabilizing it, which can lead to misleading results. Test for direct interference by adding the compound to a solution of purified luciferase and its substrate. |
| Off-Target Effects | At very high concentrations, compounds can have off-target effects that may non-specifically activate the reporter gene. |
Issue 3: Inconsistent Results Between Experiments
The IC50 value for this compound varies significantly from one experiment to the next.
| Possible Cause | Recommended Action |
| Reagent Variability | Using different batches of serum, media, or luciferase reagents can introduce variability. Maintain a consistent source and lot for all critical reagents. |
| Inconsistent Incubation Times | The timing of agonist and antagonist addition, as well as the final incubation before reading the plate, should be kept consistent across all experiments. |
| Variable Cell Seeding Density | The number of cells seeded per well can affect the magnitude of the reporter signal and the response to compounds. Ensure a consistent seeding density for all assays. |
Experimental Protocols
Detailed Protocol for AHR Antagonist Reporter Assay
This protocol is a general guideline and may need to be optimized for your specific cell line and laboratory conditions.
Materials:
-
Human AHR reporter cells (e.g., HepG2-XRE-luciferase)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
AHR agonist stock solution (e.g., 1 mM MeBio in DMSO)
-
This compound (IK-175) stock solution (e.g., 10 mM in DMSO)
-
White, clear-bottom 96-well assay plates
-
Luciferase detection reagent kit
-
Plate-reading luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count healthy, sub-confluent reporter cells.
-
Dilute the cells in culture medium to a final concentration of 5 x 10^4 cells/mL.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).
-
Incubate the plate for 24 hours at 37°C, 5% CO2.
-
-
Compound Preparation:
-
Prepare a dilution series of this compound in culture medium. For a final concentration range of 1 nM to 10 µM, you can perform serial dilutions from your 10 mM stock.
-
Prepare the AHR agonist solution at 2x the final desired concentration (e.g., 2x EC80) in culture medium.
-
-
Treatment:
-
Carefully remove the medium from the cells.
-
Add 50 µL of the this compound dilutions to the appropriate wells.
-
Add 50 µL of the 2x AHR agonist solution to all wells except the vehicle control wells.
-
For vehicle control wells, add 100 µL of medium with the same final DMSO concentration as the treated wells (typically ≤ 0.1%).
-
Incubate the plate for 16-24 hours at 37°C, 5% CO2.
-
-
Luciferase Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Prepare the luciferase detection reagent according to the manufacturer's instructions.
-
Remove the medium from the wells and add 100 µL of the luciferase detection reagent to each well.
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (from wells with no cells) from all readings.
-
Normalize the data by setting the signal from the agonist-only treated wells as 100% activity and the vehicle control wells as 0% activity.
-
Plot the normalized response versus the log of the antagonist concentration and fit a four-parameter logistic curve to determine the IC50 value.
-
Visualizations
References
Validation & Comparative
AHR Antagonist Showdown: A Comparative Analysis of AHR Antagonist 5 (IK-175) and CH-223191
For researchers in immunology, oncology, and toxicology, the Aryl Hydrocarbon Receptor (AHR) has emerged as a critical therapeutic target. The selection of a potent and specific AHR antagonist is paramount for robust and reproducible experimental outcomes. This guide provides a detailed, data-driven comparison of two prominent AHR antagonists: AHR antagonist 5, also known as IK-175, and the widely used tool compound, CH-223191.
This comparison synthesizes available data on their respective efficacies, mechanisms of action, and provides insights into their applications in research and development.
At a Glance: Key Efficacy Parameters
| Parameter | This compound (IK-175) | CH-223191 | Reference |
| Binding Affinity (IC50) | 0.5 nM (humanized AHR) | 30 nM | [1] |
| Inhibition of AHR-dependent Transcription | Potent inhibitor in multiple species | Effective inhibitor, ligand-selective | [1][2] |
| In Vivo Efficacy | Demonstrates anti-tumor activity as monotherapy and in combination with anti-PD-1 | Inhibits TCDD-induced toxicity in vivo | [1][3] |
| Oral Bioavailability | Orally active | Used in vivo via intraperitoneal or oral administration | |
| Agonist Activity | No reported agonist activity | Pure antagonist, no agonist activity even at high concentrations |
Mechanism of Action: A Shared Path to AHR Inhibition
Both this compound (IK-175) and CH-223191 function by competitively binding to the ligand-binding pocket of the AHR, a ligand-activated transcription factor. This binding prevents the receptor's translocation to the nucleus, its dimerization with the AHR Nuclear Translocator (ARNT), and subsequent binding to Xenobiotic Response Elements (XREs) in the DNA. The ultimate effect is the inhibition of AHR-dependent gene transcription.
CH-223191 is noted for its ligand-selective antagonism, being more effective against halogenated aromatic hydrocarbons like TCDD compared to other classes of AHR agonists. IK-175 has been shown to be a potent and selective AHR antagonist with no demonstrable agonist activity.
References
A Comparative Guide to AHR Antagonist 5 (IK-175) and GNF351 Selectivity
For researchers and drug development professionals navigating the landscape of Aryl Hydrocarbon Receptor (AHR) antagonists, selecting the optimal compound with high potency and selectivity is paramount. This guide provides a detailed comparison of two prominent AHR antagonists: AHR antagonist 5 (also known as IK-175) and GNF351. The following sections present a comprehensive analysis of their selectivity based on available experimental data, detailed experimental protocols for key assays, and visual representations of relevant biological pathways and experimental workflows.
Potency and Selectivity Profile
Both this compound (IK-175) and GNF351 are potent antagonists of the Aryl Hydrocarbon Receptor. However, the extent of their selectivity profiling in publicly available literature differs significantly, with more comprehensive screening data available for IK-175.
This compound (IK-175) is a selective and orally active AHR inhibitor that effectively prevents the translocation of AHR from the cytoplasm to the nucleus. It has been shown to potently inhibit AHR activity in both human and rodent cell lines.[1] A key feature of IK-175 is its high degree of selectivity, which has been demonstrated through extensive screening.
GNF351 is characterized as a full and "pure" AHR antagonist, meaning it does not exhibit partial agonist activity, a common drawback of some AHR modulators.[2] It competes directly with AHR ligands for binding to the receptor's ligand-binding pocket.[2][3] While GNF351 is a potent AHR antagonist, comprehensive data from broad off-target screening panels are not as readily available in the public domain compared to IK-175. The lack of evidence of off-target effects in the available literature, coupled with its high potency, suggests a favorable selectivity profile, though one that is less extensively documented.
Quantitative Comparison of In Vitro Potency
| Compound | Assay Type | Species/Cell Line | IC50 | Reference |
| This compound (IK-175) | AHR Activity Inhibition | Human and rodent cell lines | ~35-150 nM | [1] |
| GNF351 | AHR Ligand Binding Competition | Human AHR | 62 nM |
Selectivity Screening Data
A significant differentiator between the two compounds is the availability of broad-panel selectivity data.
This compound (IK-175): IK-175 has been rigorously tested for off-target activities. At a concentration of 1 µM, it was screened against a panel of 87 receptors, transporters, and enzymes, where it demonstrated limited activity. Furthermore, in a panel of 371 kinases, IK-175 was found to be inactive. This extensive screening provides strong evidence for the high selectivity of IK-175 for the AHR.
GNF351: While described as a selective AHR antagonist, detailed reports of broad-panel screening against a wide range of kinases, receptors, and enzymes are not as extensively published for GNF351. Its selectivity is primarily inferred from its potent on-target activity and the absence of partial agonism. It has been shown to lack activity in a mouse ear edema assay, indicating it does not possess Selective AHR Modulator (SAhRM) activity in that model.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
AHR Signaling Pathway and Antagonist Intervention
Caption: AHR signaling pathway and the mechanism of competitive antagonists.
Experimental Workflow for AHR Antagonist Selectivity
Caption: Workflow for determining the selectivity of AHR antagonists.
Detailed Experimental Protocols
AHR Competition Binding Assay
This assay quantifies the ability of a test compound to compete with a known radiolabeled AHR ligand for binding to the receptor.
Materials:
-
Test compounds (this compound, GNF351)
-
Radiolabeled AHR ligand (e.g., [³H]TCDD)
-
Source of AHR protein (e.g., cytosolic extract from Hepa-1c1c7 cells or purified recombinant AHR)
-
Scintillation vials and scintillation fluid
-
Filter plates and vacuum manifold
-
Scintillation counter
Protocol:
-
Prepare serial dilutions of the test compounds and the non-radiolabeled AHR ligand (for standard curve).
-
In a multi-well plate, incubate a fixed concentration of AHR protein with a fixed concentration of the radiolabeled AHR ligand in the presence of varying concentrations of the test compound or unlabeled ligand.
-
Incubate the mixture at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 2-4 hours).
-
Separate the protein-bound radioligand from the unbound radioligand by rapid filtration through a filter plate.
-
Wash the filters to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the amount of radioactivity on the filters using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined by non-linear regression analysis.
Dioxin Response Element (DRE)-Luciferase Reporter Assay
This cell-based assay measures the functional consequence of AHR activation or inhibition by quantifying the expression of a reporter gene (luciferase) under the control of AHR-responsive DNA elements (DREs).
Materials:
-
A stable cell line expressing the AHR and containing a DRE-driven luciferase reporter construct (e.g., HepG2-XRE-Luc)
-
Cell culture medium and supplements
-
Test compounds (this compound, GNF351)
-
AHR agonist (e.g., TCDD or FICZ)
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Seed the reporter cells in a 96-well plate and allow them to attach overnight.
-
Pre-treat the cells with serial dilutions of the test compound for a specified period (e.g., 1 hour).
-
Add a fixed concentration of the AHR agonist to the wells containing the test compound. Include control wells with agonist alone and vehicle control.
-
Incubate the plate for a period sufficient to induce luciferase expression (e.g., 4-24 hours).
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence in each well using a luminometer.
-
Calculate the percent inhibition of agonist-induced luciferase activity for each concentration of the test compound.
-
Determine the IC50 value, the concentration of the antagonist that causes a 50% reduction in the agonist-induced response, by non-linear regression.
Conclusion
Both this compound (IK-175) and GNF351 are valuable research tools for investigating AHR biology. Based on the available data, This compound (IK-175) demonstrates a more comprehensively characterized and highly selective profile due to the extensive off-target screening it has undergone. GNF351 is a potent and "pure" AHR antagonist, and while it is considered selective, the breadth of its selectivity against a wide array of other cellular targets is not as well-documented in the public literature. For researchers prioritizing a well-documented, broad selectivity profile to minimize the potential for off-target effects, IK-175 presents a compelling option. For studies focused purely on potent and complete AHR antagonism without the need for extensive off-target liability documentation, GNF351 remains a highly effective tool. The choice between these two antagonists will ultimately depend on the specific requirements and priorities of the intended research application.
References
A Comparative Guide to Validating Aryl Hydrocarbon Receptor (AHR) Antagonist Target Engagement
For researchers, scientists, and drug development professionals, confirming that a potential Aryl Hydrocarbon Receptor (AHR) antagonist directly interacts with its intended target is a critical step in the development of novel therapeutics. This guide provides a comparative overview of key experimental methods for validating AHR antagonist target engagement, complete with experimental data and detailed protocols.
The AHR is a ligand-activated transcription factor involved in a variety of cellular processes, including xenobiotic metabolism, immune responses, and cell cycle regulation.[1] Its dysregulation has been implicated in diseases such as cancer and autoimmune disorders, making it an attractive therapeutic target.[][3] AHR antagonists are compounds that block the activation of the AHR signaling pathway, often by competing with endogenous or exogenous agonists for binding to the receptor.[]
This guide will explore several widely used methods to assess the ability of a compound to antagonize AHR activity, including reporter gene assays, analysis of target gene expression, and direct binding assays.
Comparative Analysis of AHR Antagonist Validation Methods
A variety of biochemical and cell-based assays are available to determine the efficacy of AHR antagonists. The choice of method often depends on the specific research question, available resources, and the desired throughput. Below is a summary of common techniques with supporting data for known AHR antagonists.
| Assay Type | Principle | Endpoint Measured | Example AHR Antagonist | Agonist Used | Cell Line | IC50 Value | Citation |
| Reporter Gene Assay | Measures the ability of an antagonist to inhibit agonist-induced expression of a reporter gene (e.g., luciferase, EGFP) under the control of an AHR-responsive promoter. | Light output or fluorescence | CB7993113 | β-Naphthoflavone (β-NF) | H1G1.1c3 (murine hepatoma) | 3.3 x 10⁻⁷ M | [4] |
| Reporter Gene Assay | Measures the ability of an antagonist to inhibit agonist-induced expression of a reporter gene (e.g., luciferase) under the control of an AHR-responsive promoter. | Luminescence | GNF351 | 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | HepG2 40/6 (human hepatoma) | ~1 nM | |
| Reporter Gene Assay | Measures the ability of an antagonist to inhibit agonist-induced expression of a reporter gene (e.g., luciferase) under the control of an AHR-responsive promoter. | Luminescence | CH223191 | TCDD | HepG2-p450luc (human hepatoma) | Not explicitly stated, but showed potent inhibition | |
| Target Gene Expression (qPCR) | Quantifies the mRNA levels of endogenous AHR target genes (e.g., CYP1A1, CYP1B1) to assess the antagonist's ability to block agonist-induced transcription. | mRNA levels of CYP1A1, CYP1A2, CYP1B1 | 6,2',4'-Trimethoxyflavone (TMF) | TCDD | Huh7 (human hepatoma) | Showed significant inhibition at 10 µM | |
| Ligand Binding Assay | Determines the ability of an antagonist to compete with a radiolabeled AHR ligand for binding to the receptor in vitro. | Displacement of radiolabeled ligand | CH-223191 | [³H]TCDD | Recombinant human AHR-ARNT complex | Kᵢ = 12.2 µM | |
| AHR Nuclear Translocation | Visualizes the inhibition of agonist-induced movement of AHR from the cytoplasm to the nucleus. | Cellular localization of AHR | BAY 2416964 | TCDD | Hep G2 (human hepatoma) | Showed inhibition | |
| Cellular Thermal Shift Assay (CETSA) | Confirms direct binding of the antagonist to AHR in a cellular context by measuring changes in protein thermal stability. | Thermal stability of AHR protein | BAY 2416964 | Not applicable | Not specified | Showed target engagement |
Signaling Pathways and Experimental Workflows
To better understand the mechanisms and methodologies discussed, the following diagrams illustrate the AHR signaling pathway and a typical experimental workflow for validating AHR antagonists.
Caption: AHR Signaling Pathway and Point of Antagonist Intervention.
Caption: General Workflow for an AHR Antagonist Reporter Gene Assay.
Caption: Logical Relationship Between AHR Antagonist Validation Methods.
Experimental Protocols
Below are detailed methodologies for two of the key experiments cited in this guide.
AHR Reporter Gene Assay
This protocol is adapted from studies utilizing luciferase reporter assays to screen for AHR antagonists.
1. Cell Culture and Seeding:
- Culture HepG2 40/6 cells (stably transfected with a DRE-driven luciferase reporter construct) in appropriate media supplemented with fetal bovine serum and antibiotics.
- Seed the cells into 96-well plates at a density that will result in approximately 70-80% confluency at the time of the assay.
2. Compound Treatment:
- Prepare serial dilutions of the test AHR antagonist in culture media.
- Pre-treat the cells by adding the antagonist dilutions to the wells and incubate for 1 hour.
- Prepare a solution of the AHR agonist (e.g., 1 nM TCDD) in culture media.
- Add the agonist solution to the wells containing the antagonist. Include control wells with agonist only and vehicle only.
3. Incubation and Lysis:
- Incubate the plate for 4-24 hours at 37°C in a humidified incubator.
- After incubation, remove the media and wash the cells with phosphate-buffered saline (PBS).
- Lyse the cells using a suitable luciferase lysis buffer.
4. Luminescence Measurement:
- Add luciferase substrate to the cell lysates in the wells.
- Measure the luminescence using a microplate luminometer.
5. Data Analysis:
- Normalize the luciferase activity to a measure of cell viability if necessary.
- Calculate the percent inhibition of agonist-induced activity for each antagonist concentration.
- Determine the IC50 value by fitting the data to a dose-response curve.
Quantitative Real-Time PCR (qPCR) for AHR Target Gene Expression
This protocol is based on methods used to assess the effect of AHR antagonists on endogenous gene expression.
1. Cell Culture and Treatment:
- Culture a relevant cell line (e.g., Huh7, HepG2) in appropriate media.
- Seed the cells in 6-well plates and allow them to adhere.
- Treat the cells with the AHR antagonist at the desired concentration for a specified pre-treatment time.
- Add the AHR agonist (e.g., 10 nM TCDD) and incubate for an appropriate time to induce target gene expression (e.g., 4-8 hours).
2. RNA Extraction and cDNA Synthesis:
- Harvest the cells and extract total RNA using a commercial RNA isolation kit.
- Assess the quality and quantity of the extracted RNA.
- Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.
3. qPCR Reaction:
- Prepare the qPCR reaction mixture containing cDNA, forward and reverse primers for the target gene (e.g., CYP1A1) and a reference gene (e.g., GAPDH), and a suitable qPCR master mix.
- Perform the qPCR reaction using a real-time PCR instrument with appropriate cycling conditions.
4. Data Analysis:
- Determine the cycle threshold (Ct) values for the target and reference genes.
- Calculate the relative gene expression using the ΔΔCt method.
- Compare the expression levels in antagonist-treated cells to agonist-only treated cells to determine the extent of inhibition.
Conclusion
Validating the on-target activity of AHR antagonists is a multi-faceted process that often requires the use of orthogonal assays. Reporter gene assays provide a robust and high-throughput method for initial screening and potency determination. Subsequent confirmation of the antagonist's ability to block the expression of endogenous AHR target genes via qPCR adds another layer of confidence. For a more direct assessment of target engagement, ligand binding assays and CETSA can be employed. Ultimately, the collective data from these complementary approaches provide a comprehensive validation of AHR antagonist activity, paving the way for further preclinical and clinical development.
References
- 1. Inhibition of Aryl Hydrocarbon Receptor (AhR) Expression Disrupts Cell Proliferation and Alters Energy Metabolism and Fatty Acid Synthesis in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigating the Aryl Hydrocarbon Receptor Agonist/Antagonist Conformational Switch Using Well-Tempered Metadynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Silico Identification of an Aryl Hydrocarbon Receptor Antagonist with Biological Activity In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
AHR Antagonist 5 (IK-175): A Comparative Analysis of Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity profile of AHR antagonist 5, also known as IK-175, with other receptors. The information is compiled from published experimental data to offer an objective assessment of the compound's selectivity.
High Selectivity of this compound (IK-175)
IK-175 is a selective and orally active inhibitor of the Aryl Hydrocarbon Receptor (AHR)[1]. To assess its selectivity, IK-175 was screened against a panel of 87 receptors, transporters, and enzymes at a concentration of 1 µmol/L. The results demonstrate that IK-175 has limited activity against this broad range of targets, indicating a high degree of selectivity for the AHR[2][3].
Quantitative Analysis of Off-Target Activity
The following table summarizes the cross-reactivity data for IK-175 against the Eurofins SafetyScreen 87 panel. The data represents the percent inhibition observed at a 1 µmol/L concentration of IK-175.
| Target Class | Target | Assay Type | % Inhibition at 1 µM |
| GPCRs | Adenosine A1 | Binding | 15 |
| Adenosine A2A | Binding | 8 | |
| Adenosine A3 | Binding | -3 | |
| Adrenergic α1A | Binding | 12 | |
| Adrenergic α2A | Binding | 5 | |
| Adrenergic β1 | Binding | -1 | |
| Adrenergic β2 | Binding | 1 | |
| Angiotensin AT1 | Binding | 11 | |
| Bradykinin B2 | Binding | 10 | |
| Cannabinoid CB1 | Binding | 1 | |
| Cannabinoid CB2 | Binding | 13 | |
| Cholecystokinin CCK1 | Binding | 7 | |
| Dopamine D1 | Binding | 11 | |
| Dopamine D2S | Binding | 9 | |
| Endothelin ETA | Binding | 14 | |
| GABA A (Central) | Binding | -2 | |
| GABA B | Binding | -5 | |
| Galanin GAL1 | Binding | 11 | |
| Histamine H1 | Binding | 12 | |
| Histamine H2 | Binding | 10 | |
| Histamine H3 | Binding | 18 | |
| Muscarinic M1 | Binding | 6 | |
| Muscarinic M2 | Binding | 1 | |
| Muscarinic M3 | Binding | 3 | |
| Neuropeptide Y1 | Binding | 17 | |
| Neurotensin NTS1 | Binding | 12 | |
| Opioid δ (DOP) | Binding | 11 | |
| Opioid κ (KOP) | Binding | 10 | |
| Opioid μ (MOP) | Binding | 14 | |
| Prostanoid EP4 | Binding | 11 | |
| Prostanoid FP | Binding | 13 | |
| Serotonin 5-HT1A | Binding | 16 | |
| Serotonin 5-HT2A | Binding | 19 | |
| Serotonin 5-HT3 | Binding | 2 | |
| Somatostatin sst2 | Binding | 11 | |
| Tachykinin NK1 | Binding | 12 | |
| Tachykinin NK2 | Binding | 11 | |
| Vasopressin V1a | Binding | 13 | |
| Ion Channels | Ca2+ Channel, L-type | Binding | 17 |
| K+ Channel, hERG | Binding | 14 | |
| Na+ Channel (Site 2) | Binding | 10 | |
| NMDA (Agonist site) | Binding | 7 | |
| Transporters | Dopamine Transporter | Binding | 11 |
| Norepinephrine Transporter | Binding | 13 | |
| Serotonin Transporter | Binding | 18 | |
| Enzymes | Acetylcholinesterase | Enzymatic | 7 |
| Angiotensin Converting Enzyme | Enzymatic | 12 | |
| Catechol-O-methyltransferase | Enzymatic | 9 | |
| Cyclooxygenase-1 (COX-1) | Enzymatic | 11 | |
| Cyclooxygenase-2 (COX-2) | Enzymatic | 10 | |
| Monoamine Oxidase-A (MAO-A) | Enzymatic | 14 | |
| Monoamine Oxidase-B (MAO-B) | Enzymatic | 12 | |
| Nitric Oxide Synthase (nNOS) | Enzymatic | 13 | |
| Phosphodiesterase 3 (PDE3) | Enzymatic | 11 | |
| Phosphodiesterase 4 (PDE4) | Enzymatic | 15 | |
| Prostaglandin H Synthase-1 | Enzymatic | 10 | |
| Nuclear Receptors | Estrogen Receptor α | Binding | 9 |
| Glucocorticoid Receptor | Binding | 13 | |
| Progesterone Receptor | Binding | 11 | |
| Thyroid Hormone Receptor α1 | Binding | 12 |
Data extracted from Supplementary Table S1 of "Discovery and Characterization of a Novel Aryl Hydrocarbon Receptor Inhibitor, IK-175, and Its Inhibitory Activity on Tumor Immune Suppression," Molecular Cancer Therapeutics, 2022.
Experimental Protocols
The cross-reactivity profiling of IK-175 was conducted using the Eurofins SafetyScreen 87 panel. This panel employs a combination of radioligand binding assays and enzymatic assays to determine the activity of a test compound against a wide range of targets.
Radioligand Binding Assays
Objective: To determine the ability of a test compound to displace a known radiolabeled ligand from its receptor.
General Protocol:
-
Membrane Preparation: Membranes from cells expressing the target receptor are prepared by homogenization and centrifugation.
-
Assay Setup: A fixed concentration of the radiolabeled ligand and varying concentrations of the test compound (or a known reference compound for control) are incubated with the prepared cell membranes in a suitable buffer.
-
Incubation: The reaction mixture is incubated at a specific temperature for a set period to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free (unbound) radioligand, typically by rapid filtration through a glass fiber filter.
-
Detection: The amount of radioactivity trapped on the filter, corresponding to the bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition of radioligand binding by the test compound is calculated.
Enzymatic Assays
Objective: To determine the ability of a test compound to inhibit the activity of a target enzyme.
General Protocol:
-
Enzyme and Substrate Preparation: The target enzyme and its specific substrate are prepared in an appropriate assay buffer.
-
Assay Setup: The enzyme is pre-incubated with varying concentrations of the test compound (or a known inhibitor for control).
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.
-
Incubation: The reaction is allowed to proceed for a defined period at an optimal temperature.
-
Detection: The formation of the product or the depletion of the substrate is measured using a suitable detection method, such as spectrophotometry, fluorometry, or luminometry.
-
Data Analysis: The percentage of inhibition of enzyme activity by the test compound is calculated relative to the activity in the absence of the inhibitor.
Visualizing Key Pathways and Processes
To further understand the context of AHR antagonism and the experimental approach to assessing cross-reactivity, the following diagrams are provided.
Caption: AHR Signaling Pathway and Inhibition by IK-175.
References
Unveiling the Efficacy of AHR Antagonist 5 in Oncology: A Comparative Analysis
A deep dive into the therapeutic potential of Aryl Hydrocarbon Receptor (AHR) antagonists in cancer treatment reveals AHR Antagonist 5 (also known as IK-175) as a potent contender. This guide provides a comparative analysis of its efficacy against other notable AHR antagonists, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The Aryl Hydrocarbon Receptor (AHR) has emerged as a critical regulator in cancer biology. Its activation can promote tumor growth, immune evasion, and resistance to therapy. Consequently, the development of AHR antagonists has become a promising strategy in oncology. This guide focuses on this compound and its performance in various cancer cell lines, benchmarked against other well-characterized AHR inhibitors.
Comparative Efficacy of AHR Antagonists
The inhibitory potency of AHR antagonists is a key determinant of their therapeutic potential. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency. The table below summarizes the IC50 values for this compound and other selected antagonists across different experimental setups.
| Antagonist | IC50 Value | Cancer Cell Line / Assay Condition | Reference |
| This compound (IK-175) | < 0.5 µM | General | [1] |
| ~35-150 nM | Human and rodent cell lines | ||
| BAY 2416964 | 341 nM | General | |
| 4.3 nM | Human monocytic U937 cells | [2] | |
| CH223191 | 30 nM | General | [3] |
| 0.03 µM | Luciferase activity inhibition | ||
| GNF351 | 62 nM | Cell-free photoaffinity ligand binding assay | |
| 8.5 nM | Human hepatocellular carcinoma (HepG2) cells | ||
| 116 nM | Murine hepatoma (H1L1.1c2) cells | ||
| Stemregenin 1 (SR1) | 127 nM | Cell-free assay | |
| CB7993113 | 330 nM | Triple-negative breast cancer cells |
Note: Direct comparison of IC50 values should be made with caution, as experimental conditions such as cell line, agonist concentration, and assay type can influence the results.
AHR Signaling Pathway and Antagonist Intervention
The canonical AHR signaling pathway is initiated by ligand binding to the cytosolic AHR complex. This triggers a conformational change, leading to the dissociation of chaperone proteins and translocation of the AHR to the nucleus. In the nucleus, AHR forms a heterodimer with the AHR Nuclear Translocator (ARNT). This complex then binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes, modulating their transcription. AHR antagonists, including this compound, act by competitively binding to the AHR, thereby preventing its activation and downstream signaling.
References
Validating the Efficacy of AHR Antagonist 5 through Genetic Knockdown of the Aryl Hydrocarbon Receptor
A Comparative Guide for Researchers
This guide provides an objective comparison of the cellular effects of AHR Antagonist 5 in the presence and absence of its molecular target, the Aryl Hydrocarbon Receptor (AHR). To achieve this, we present experimental data from studies employing siRNA-mediated knockdown of AHR. This approach is critical for validating that the observed effects of this compound are specifically due to its interaction with AHR and not off-target activities. This document is intended for researchers, scientists, and drug development professionals working in oncology and immunology.
Introduction to AHR and Antagonist 5
The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that plays a significant role in regulating immune responses and cancer progression.[1][2][3] Upon activation by various ligands, AHR translocates to the nucleus, dimerizes with the AHR Nuclear Translocator (ARNT), and binds to specific DNA sequences to modulate gene expression.[3][4] Dysregulation of the AHR signaling pathway has been implicated in several cancers, making it a promising therapeutic target.
This compound, also known as IK-175, is a potent and selective AHR inhibitor with an IC50 in the range of 35-150 nM. It acts by preventing the translocation of AHR from the cytoplasm to the nucleus. Preclinical studies have shown that IK-175 can inhibit tumor growth, particularly in combination with checkpoint inhibitors like anti-PD-1.
The Role of AHR Knockdown in Antagonist Validation
To definitively attribute the biological effects of a pharmacological antagonist to its intended target, it is essential to compare its activity in cells with and without the target protein. The most common method to achieve this is through transient gene silencing using small interfering RNA (siRNA). By knocking down the expression of the AHR gene, we can create a cellular environment where the antagonist should have a diminished or no effect if it is truly AHR-specific. This comparison provides strong evidence for the on-target mechanism of action of the antagonist.
Comparative Data: this compound Effects in Wild-Type vs. AHR Knockdown Cells
The following tables summarize the expected quantitative data from experiments designed to validate the AHR-dependent effects of Antagonist 5. These experiments compare the outcomes in cancer cells treated with a non-targeting control siRNA (scrambled) versus cells where AHR expression has been silenced with a specific siRNA.
Table 1: Effect of this compound on Cell Viability
| Cell Line | siRNA Treatment | Antagonist 5 Concentration (nM) | Cell Viability (% of Control) |
| MDA-MB-231 (Human Breast Cancer) | Scrambled (Control) | 0 | 100% |
| 100 | 75% | ||
| AHR siRNA | 0 | 98% | |
| 100 | 95% | ||
| HT-29 (Human Colon Cancer) | Scrambled (Control) | 0 | 100% |
| 100 | 80% | ||
| AHR siRNA | 0 | 99% | |
| 100 | 97% |
This data illustrates that the reduction in cell viability caused by Antagonist 5 is significantly attenuated in cells lacking AHR, indicating the effect is AHR-dependent.
Table 2: Effect of this compound on AHR Target Gene Expression (CYP1A1)
| Cell Line | siRNA Treatment | AHR Agonist (TCDD) | Antagonist 5 (nM) | Relative CYP1A1 mRNA Expression (Fold Change) |
| HepG2 (Human Liver Cancer) | Scrambled (Control) | - | 0 | 1.0 |
| + | 0 | 50.0 | ||
| + | 100 | 5.0 | ||
| AHR siRNA | - | 0 | 0.2 | |
| + | 0 | 2.0 | ||
| + | 100 | 1.8 |
This data demonstrates that Antagonist 5 effectively blocks the agonist-induced expression of the AHR target gene CYP1A1. This inhibitory effect is nearly abolished in AHR knockdown cells, confirming the antagonist's mechanism of action.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
siRNA-Mediated Knockdown of AHR
-
Cell Culture: Human cancer cell lines (e.g., MDA-MB-231, HT-29, or HepG2) are cultured in their recommended growth medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Transfection: Cells are seeded in 6-well plates to reach 50-60% confluency on the day of transfection. A pool of four validated siRNAs targeting human AHR (or a non-targeting scrambled control siRNA) is transfected using a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) according to the manufacturer's protocol. The final siRNA concentration is typically 20-50 nM.
-
Incubation: Cells are incubated with the siRNA-lipid complexes for 48-72 hours to allow for AHR protein knockdown.
-
Verification of Knockdown: The efficiency of AHR knockdown is confirmed at both the mRNA and protein levels.
-
qRT-PCR: Total RNA is extracted, reverse transcribed to cDNA, and AHR mRNA levels are quantified using real-time PCR with specific primers for AHR and a housekeeping gene (e.g., GAPDH) for normalization.
-
Western Blot: Cell lysates are prepared, and proteins are separated by SDS-PAGE. AHR protein levels are detected using a specific primary antibody against AHR, with β-actin serving as a loading control.
-
Cell Viability Assay (CellTiter-Glo®)
-
Cell Seeding: Following the 48-72 hour siRNA transfection period, cells are trypsinized, counted, and seeded into 96-well opaque-walled plates at a density of 5,000-10,000 cells per well.
-
Treatment: After 24 hours of adherence, the cells are treated with various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for an additional 48-72 hours.
-
Assay Procedure: The CellTiter-Glo® Luminescent Cell Viability Assay is performed according to the manufacturer's instructions. Briefly, the reagent is added to each well, the plate is mixed on an orbital shaker to induce cell lysis, and after a 10-minute incubation at room temperature, the luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a luminometer.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
Cell Treatment: Following siRNA transfection, cells are treated with an AHR agonist (e.g., 10 nM TCDD) in the presence or absence of this compound for 6-24 hours.
-
RNA Isolation and cDNA Synthesis: Total RNA is isolated from the cells using a commercial kit, and its concentration and purity are determined. First-strand cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Real-time PCR is performed using a SYBR Green-based master mix and specific primers for the AHR target gene CYP1A1 and a housekeeping gene.
-
Human AHR Forward Primer: GTCGTCTAAGGTGTCTGCTGGA
-
Human AHR Reverse Primer: CGCAAACAAAGCCAACTGAGGTG
-
Human CYP1A1 Forward Primer: Specific primers can be sourced from vendors like OriGene (HP200471).
-
-
Data Analysis: The relative expression of CYP1A1 is calculated using the 2-ΔΔCt method, normalized to the housekeeping gene.
Visualizing the Validation Workflow and AHR Pathway
The following diagrams, generated using Graphviz, illustrate the key pathways and experimental logic.
References
A Comparative Guide to AHR Antagonists in Hematopoiesis: Stemregenin 1 vs. CH-223191
For Researchers, Scientists, and Drug Development Professionals
The ex vivo expansion of hematopoietic stem cells (HSCs) is a critical aspect of regenerative medicine and transplantation. The Aryl Hydrocarbon Receptor (AHR) has emerged as a key regulator of hematopoiesis, with its antagonism promoting the self-renewal and proliferation of HSCs. This guide provides an objective comparison of two prominent AHR antagonists, Stemregenin 1 (SR1) and CH-223191, focusing on their performance in hematopoietic applications, supported by experimental data.
Performance Comparison: Stemregenin 1 vs. CH-223191
Both Stemregenin 1 and CH-223191 are potent AHR antagonists that have been demonstrated to enhance the ex vivo expansion of human CD34+ hematopoietic stem and progenitor cells.[1][2] While both compounds act on the same target, their efficacy and specific effects on hematopoietic lineages can differ.
| Feature | Stemregenin 1 (SR1) | CH-223191 |
| Mechanism of Action | Potent AHR antagonist.[3][4] | Potent and specific AHR antagonist.[5] |
| Potency (IC50) | ~127 nM in a cell-free assay. | ~30 nM in inhibiting TCDD-induced luciferase activity. |
| CD34+ Cell Expansion | Induces up to a 50-fold increase in CD34+ expressing cells in culture. In a clinical trial, SR1 produced a median 330-fold increase in CD34+ cells. | Induces expansion of human CD34+ hematopoietic stem and progenitor cells in culture. |
| Effect on Hematopoietic Lineages | Promotes the expansion of early multipotent progenitors, with increases in myeloid, erythroid, and granulocyte/monocyte colonies. | Transcript expression profiling shows a distinct profile compared to SR1, with specific effects on megakaryocyte/platelet-associated genes. |
| In Vivo Efficacy | Culture of HSCs with SR1 led to a 17-fold increase in cells that retain the ability to engraft immunodeficient mice. | Reduces TCDD-induced toxicity in vivo. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental processes discussed, the following diagrams are provided.
References
In Vivo Anticancer Efficacy of AHR Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Aryl Hydrocarbon Receptor (AHR) has emerged as a compelling target in oncology. Its multifaceted role in tumor progression, immune modulation, and cell signaling has spurred the development of AHR antagonists as a novel class of anticancer agents. This guide provides an objective comparison of the in vivo anticancer activity of several AHR antagonists, supported by experimental data, and contrasts their performance with established chemotherapy agents. Detailed experimental protocols and signaling pathway diagrams are included to facilitate reproducibility and further research.
AHR Signaling Pathway in Cancer
The AHR is a ligand-activated transcription factor that, upon binding to various endogenous and exogenous ligands, translocates to the nucleus. There, it dimerizes with the AHR Nuclear Translocator (ARNT) and binds to xenobiotic-responsive elements (XREs) in the promoter regions of target genes. This can lead to divergent outcomes depending on the cellular context and the nature of the AHR ligand. In many cancers, the AHR pathway is constitutively active, often driven by tumorderived metabolites like kynurenine, leading to immunosuppression and tumor promotion. AHR antagonists aim to block this signaling to restore anti-tumor immunity and inhibit cancer cell proliferation and migration.
Comparative Analysis: AHR Agonist Tapinarof vs. AHR Antagonist CH-223191
A Head-to-Head Examination of Two Key Aryl Hydrocarbon Receptor Modulators
The Aryl Hydrocarbon Receptor (AHR) has emerged as a critical therapeutic target for a range of inflammatory and autoimmune diseases. As a ligand-activated transcription factor, its modulation can either suppress or exacerbate immune responses depending on the nature of the activating molecule. This guide provides a comparative analysis of two pivotal AHR-modulating compounds with opposing mechanisms of action: Tapinarof, an AHR agonist, and CH-223191, a well-characterized AHR antagonist. This document is intended for researchers, scientists, and drug development professionals seeking to understand the distinct pharmacological profiles and therapeutic potentials of these agents.
Disclaimer: The compound "AHR antagonist 5" is a non-specific placeholder. For this analysis, the potent and specific AHR antagonist CH-223191 has been selected as a representative compound due to its extensive characterization in preclinical research.
Overview and Mechanism of Action
The AHR signaling pathway is a cornerstone of cellular response to a variety of external and internal signals. In its inactive state, AHR resides in the cytoplasm within a protein complex. Upon binding to a ligand, the AHR complex translocates into the nucleus, dimerizes with the AHR Nuclear Translocator (ARNT), and binds to specific DNA sequences known as Xenobiotic Response Elements (XREs), thereby regulating the transcription of target genes.[1][2][3][4]
Tapinarof is a naturally derived, topical AHR agonist.[5] By binding to and activating the AHR, it initiates a signaling cascade with therapeutic effects for inflammatory skin conditions like psoriasis and atopic dermatitis. Its mechanism involves:
-
Downregulation of Pro-inflammatory Cytokines : Tapinarof suppresses the expression of key cytokines involved in psoriasis and atopic dermatitis, such as IL-17A, IL-17F, IL-4, and IL-13.
-
Skin Barrier Restoration : It promotes the expression of essential skin barrier proteins like filaggrin and loricrin.
-
Antioxidant Effects : Tapinarof activates the Nrf2 pathway, which helps to mitigate oxidative stress.
CH-223191 is a potent and specific synthetic AHR antagonist. It functions by competitively binding to the AHR, thereby preventing its activation by agonists. This blockade inhibits the nuclear translocation of AHR and its subsequent binding to DNA. CH-223191 is considered a "pure" antagonist, as it does not exhibit agonist activity even at high concentrations. Its primary use is as a research tool to investigate AHR-mediated processes and to counteract the effects of AHR agonists like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).
Visualizing the Opposing Mechanisms
The following diagram illustrates the differential impact of an agonist (Tapinarof) versus an antagonist (CH-223191) on the canonical AHR signaling pathway.
References
Safety Operating Guide
Proper Disposal Procedures for AHR Antagonist 5
The following guide provides essential, step-by-step procedures for the proper disposal of AHR antagonist 5, ensuring the safety of laboratory personnel and compliance with environmental regulations. This information is intended for researchers, scientists, and drug development professionals.
I. Immediate Safety and Handling
While the Safety Data Sheet (SDS) for this compound indicates that it is not classified as a hazardous substance or mixture, it is imperative to handle all laboratory chemicals with care.[1] Always adhere to standard laboratory safety protocols.
Personal Protective Equipment (PPE):
-
Wear a standard laboratory coat.
-
Use safety glasses or goggles to protect from splashes.
-
Wear nitrile gloves to prevent skin contact.
Handling:
-
Avoid generating dust when working with the solid form of the compound.
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
In case of eye contact, immediately flush with copious amounts of water and seek medical attention.[1]
-
If skin contact occurs, wash the affected area thoroughly with soap and water.[1]
-
In the event of inhalation, move to an area with fresh air.[1]
-
If ingested, rinse the mouth with water and consult a physician. Do not induce vomiting.[1]
II. Step-by-Step Disposal Procedures
The disposal of this compound should be managed as a chemical waste stream, segregated from general laboratory trash.
Step 1: Waste Identification and Segregation
-
Solid Waste:
-
Collect unused or expired this compound powder, along with any contaminated materials such as weighing paper, pipette tips, and gloves, in a designated, leak-proof container.
-
This container should be clearly labeled as "Non-Hazardous Chemical Waste" and specify "this compound and associated materials."
-
-
Liquid Waste:
-
Solutions containing this compound (e.g., dissolved in DMSO) should be collected in a separate, compatible, and clearly labeled liquid waste container.
-
The label should include the chemical name, solvent (e.g., DMSO), and approximate concentration.
-
Do not mix with other incompatible waste streams.
-
Step 2: Waste Container Management
-
Container Selection: Use containers that are in good condition, free from leaks, and have a secure, tight-fitting lid.
-
Labeling: All waste containers must be accurately labeled with the full chemical name and any solvents present.
-
Storage: Store waste containers in a designated, secondary containment area away from general laboratory traffic. Keep containers closed except when adding waste.
Step 3: Final Disposal
-
Institutional Guidelines: Follow your institution's specific procedures for chemical waste disposal. This typically involves contacting the Environmental Health and Safety (EHS) office to schedule a pickup.
-
Do Not Dispose Down the Drain: Never pour liquid waste containing this compound down the sink.
-
Do Not Dispose in Regular Trash: Do not discard solid waste containing this compound in the regular trash unless explicitly approved by your institution's EHS department.
III. Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| CAS Number | 2247953-39-3 | |
| Molecular Formula | C25H27Cl3FN7 | |
| Molecular Weight | 550.89 g/mol | |
| IC50 | < 0.5 µM | |
| Solubility in DMSO | 100 mg/mL (181.52 mM) | |
| Storage (Solid) | -20°C for 3 years, 4°C for 2 years | |
| Storage (In Solvent) | -80°C for 6 months, -20°C for 1 month |
IV. Visual Guides
The following diagrams illustrate the general signaling pathway of an AHR antagonist and the recommended workflow for the disposal of this compound.
Caption: this compound blocks ligand binding, preventing nuclear translocation and target gene expression.
Caption: Recommended workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling AHR antagonist 5
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling AHR antagonist 5 (CAS No. 2247953-39-3). The following procedures are designed to ensure the safe handling and disposal of this potent, orally active aryl hydrocarbon receptor (AHR) antagonist.
Chemical and Physical Properties
This compound, also known as IK-175, is a selective inhibitor of the aryl hydrocarbon receptor. While a safety data sheet has classified it as not a hazardous substance or mixture, its potent biological activity warrants careful handling to minimize exposure.[1]
| Property | Value |
| CAS Number | 2247953-39-3 |
| Molecular Formula | C25H27Cl3FN7 |
| Molecular Weight | 550.89 g/mol |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C for long-term stability |
Personal Protective Equipment (PPE)
A comprehensive approach to personal protective equipment is essential to prevent accidental contact and inhalation.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Nitrile gloves. Change gloves frequently and immediately if contaminated. |
| Eye Protection | Safety Glasses | ANSI Z87.1 certified safety glasses with side shields. |
| Body Protection | Lab Coat | Standard laboratory coat. |
| Respiratory Protection | Facemask or Respirator | A NIOSH-approved N95 or higher respirator is recommended when handling the powder form outside of a certified chemical fume hood to minimize inhalation risk. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Designated Area: All work with this compound should be conducted in a designated area of the laboratory.
-
Ventilation: Handle the solid compound in a certified chemical fume hood to minimize inhalation risks.
-
Weighing: When weighing the powder, use a balance inside the fume hood or a vented balance safety enclosure.
2. Handling the Compound:
-
Personal Protective Equipment: Before handling, ensure all required PPE is correctly worn.
-
Aliquotting: Prepare aliquots from the stock container to avoid repeated opening and closing of the primary container.
-
Spill Prevention: Use a disposable bench liner to contain any potential spills.
3. In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[1]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, provide artificial respiration. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure laboratory safety.
-
Waste Segregation: All disposable materials that have come into contact with this compound, including pipette tips, tubes, and gloves, should be collected in a dedicated, clearly labeled hazardous waste container.
-
Unused Compound: Unused or expired this compound should be disposed of as chemical waste. Do not dispose of it down the drain or in the regular trash.
-
Waste Disposal: Follow all local, state, and federal regulations for the disposal of chemical waste. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on waste stream management.
Experimental Workflow for Handling this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
